Desalkylquazepam
説明
Structure
3D Structure
特性
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2S/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFWJQYZZIJGPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167768 | |
| Record name | N-Desmethylquazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1645-32-5 | |
| Record name | N-Desmethylquazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethylquazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Desalkylquazepam: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of N-Desalkylquazepam, a novel designer benzodiazepine. The information presented herein is intended to support research and development activities.
Chemical Identity and Properties
N-Desalkylquazepam, also known as N-Desmethylquazepam, is chemically identified by the IUPAC name 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][2]diazepine-2-thione [1][3][4]. It is classified as a precursor in the synthesis of triazolobenzodiazepines[5][6].
The key chemical and physical properties of N-Desalkylquazepam are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1645-32-5 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₀ClFN₂S | [1][2][4] |
| Molecular Weight | 304.8 g/mol | [2][4] |
| Exact Mass | 304.0240 u | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1][3] |
| Synonyms | N-Desmethylquazepam, Desalkylquazepam | [1][2][5] |
Synthesis
N-Desalkylquazepam can be synthesized from its corresponding benzodiazepine-2-one precursor. A general method involves the thionation of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one using a thionating agent such as phosphorus pentasulfide.
Experimental Protocol: Putative Synthesis of N-Desalkylquazepam
Disclaimer: The following is a putative protocol based on general chemical principles for the synthesis of similar compounds. It should be adapted and optimized under appropriate laboratory conditions.
-
Reaction Setup: In a round-bottom flask, dissolve 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one in a suitable anhydrous solvent (e.g., pyridine or toluene).
-
Thionation: Add phosphorus pentasulfide (P₄S₁₀) to the solution in a stoichiometric amount. The reaction mixture is then heated under reflux. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield N-Desalkylquazepam.
Pharmacology and Mechanism of Action
As of late 2024, there is no specific pharmacological data available for N-Desalkylquazepam.[2][7] However, based on its structural similarity to other benzodiazepines, it is presumed to act as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[2][7]
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻). This influx leads to hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission.
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits. This binding does not directly open the channel but enhances the effect of GABA by increasing the frequency of channel opening. This potentiation of GABAergic inhibition is responsible for the characteristic sedative, anxiolytic, and anticonvulsant effects of this class of drugs.
Metabolism
There are no specific studies on the metabolism of N-Desalkylquazepam. However, the metabolism of its parent compound, quazepam, has been investigated and can serve as a predictive model. The primary metabolic pathways for quazepam involve oxidation, N-dealkylation, and hydroxylation, followed by glucuronide conjugation.
Based on the metabolism of quazepam, a putative metabolic pathway for N-Desalkylquazepam would likely involve:
-
Hydroxylation: Introduction of a hydroxyl group onto the diazepine ring.
-
Glucuronidation: Conjugation of the hydroxylated metabolite with glucuronic acid to form a more water-soluble compound for excretion.
Analytical Methods
The identification and quantification of N-Desalkylquazepam in biological and non-biological matrices are crucial for forensic and research purposes. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[2]
Sample Preparation
-
For GC-MS: An acid/base extraction is typically performed to isolate the compound from the matrix.[2]
-
For LC-QTOF-MS: A simple dilution of the sample in the mobile phase is often sufficient.[2]
Experimental Protocols
The following are generalized protocols for the analysis of benzodiazepines and should be specifically validated for N-Desalkylquazepam.
5.2.1. GC-MS Protocol
-
Extraction: Perform a liquid-liquid or solid-phase extraction on the sample. For an acid/base extraction, the sample is first acidified to extract basic impurities, then made basic to extract the acidic and neutral drug into an organic solvent.
-
Derivatization (Optional but Recommended): To improve the chromatographic properties and thermal stability of the analyte, a derivatization step (e.g., silylation) can be performed.
-
Injection: Inject the prepared sample into the GC-MS system.
-
Chromatography: Use a suitable capillary column (e.g., a non-polar or semi-polar column) with a temperature gradient program to separate the analyte from other components.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
5.2.2. LC-QTOF-MS Protocol
-
Sample Preparation: Dilute the sample in the initial mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid or ammonium formate).
-
Injection: Inject the diluted sample into the LC-MS system.
-
Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of an aqueous mobile phase (with an additive like formic acid) and an organic mobile phase (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Operate the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The QTOF analyzer provides high-resolution mass data, enabling accurate mass measurements for confident identification.
Conclusion
N-Desalkylquazepam is a recently identified designer benzodiazepine with a chemical structure and presumed pharmacological action consistent with other members of its class. While specific experimental data on this compound is currently scarce in publicly available literature, this guide provides a foundational understanding based on its chemical properties and the known characteristics of related benzodiazepines. Further research is necessary to fully elucidate its pharmacological, metabolic, and toxicological profile.
References
- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Quazepam and its Metabolites in Humans: Identification of Metabolic Enzymes and Evaluation of Drug Interaction In Vitro | Semantic Scholar [semanticscholar.org]
- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Benzodiazepines on GABA Receptors - David Weiss [grantome.com]
- 5. Disposition and metabolic fate of 14C-quazepam in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Frontier: A Technical Guide to the Pharmacological Profile of Novel Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of psychoactive substances is in a constant state of flux, with the continuous emergence of novel psychoactive substances (NPS). Among these, novel benzodiazepines (NBZDs) represent a significant and expanding class, posing unique challenges to public health and clinical toxicology.[1][2] These compounds, often synthesized as research chemicals or designer drugs, are structurally related to classical benzodiazepines but have not undergone the rigorous pharmacological and toxicological evaluation of medically approved drugs.[2][3] This technical guide provides an in-depth exploration of the pharmacological profile of NBZDs, offering a consolidated resource for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular and procedural frameworks.
Core Pharmacology: GABA-A Receptor Modulation
The primary mechanism of action for both classical and novel benzodiazepines is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][4][5] GABA is the principal inhibitory neurotransmitter in the central nervous system.[5] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface between the α and γ subunits.[6][7] This binding event does not activate the receptor directly but rather enhances the effect of GABA, increasing the frequency of chloride channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuron, reducing its excitability and producing the characteristic anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects associated with this drug class.[3][8]
The diverse pharmacological effects of benzodiazepines are mediated by different GABA-A receptor subtypes, which are characterized by variations in their subunit composition.[6] For instance, the α1 subunit is primarily associated with sedative and amnesic effects, while the α2 and α3 subunits are linked to anxiolytic actions.[6][9] The affinity and efficacy of a particular benzodiazepine for these different subtypes dictates its specific pharmacological profile.[6]
Quantitative Pharmacological Data
The pharmacological activity of novel benzodiazepines is determined by their binding affinity (Ki) for the benzodiazepine site on the GABA-A receptor and their functional efficacy (e.g., EC50, Imax) in modulating GABA-induced currents. This section presents a summary of available quantitative data for a selection of novel benzodiazepines. It is important to note that data for many NBZDs are sparse and may originate from forensic case reports or limited research studies rather than comprehensive clinical trials.[10]
Table 1: GABA-A Receptor Binding Affinities (Ki) of Selected Novel Benzodiazepines
| Compound | GABA-A Receptor Subtype | Ki (nM) | Reference |
| Clonazolam | Not Specified | Potent | [11][12] |
| Diclazepam | Not Specified | Data Lacking | [1] |
| Etizolam | Not Specified | 6-10x more potent than Diazepam | [2] |
| Flualprazolam | Not Specified | High Affinity | [13] |
| Flubromazolam | Not Specified | High Potency | [2][12] |
| Phenazepam | Not Specified | Data Lacking | [1] |
| Pyrazolam | Not Specified | Data Lacking | [13] |
Note: Comprehensive Ki values across all major GABA-A receptor subtypes for most novel benzodiazepines are not widely published in the scientific literature. Potency is often described qualitatively or in comparison to classical benzodiazepines like diazepam.[2] A quantitative structure-activity relationship (QSAR) model has been used to predict the binding affinity of some emerging benzodiazepines.[13][14]
Table 2: Pharmacokinetic Parameters of Selected Novel Benzodiazepines
| Compound | Onset of Action | Duration of Action | Half-life (t1/2) | Reference |
| Clonazolam | 20-60 min | 6-14 hours | Not specified | [11][12] |
| Etizolam | 10-30 min | 6-14 hours | Not specified | [11] |
| Flualprazolam | 10-30 min | 6-14 hours | 9.5-12 hours (similar to alprazolam) | [4] |
| Flubromazolam | 20-45 min | 3-6 hours (after-effects up to 14h) | Prolonged (suggested) | [12] |
Note: Pharmacokinetic data for novel benzodiazepines are limited and often derived from self-reports on online forums and case studies, which may lack scientific rigor.[12]
Experimental Protocols
The characterization of novel benzodiazepines requires a suite of analytical and pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for GABA-A Receptor Affinity
This assay determines the binding affinity (Ki) of a novel benzodiazepine for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat or mouse whole brain (excluding cerebellum) or specific brain regions (e.g., hippocampus, cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.2 mg/mL, determined by a standard protein assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add membrane preparation, a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam or [³H]Ro 15-1788) at a concentration near its Kd, and varying concentrations of the novel benzodiazepine test compound.
-
For non-specific binding determination, a parallel set of wells should contain a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam).
-
Incubate the plate at a specific temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Analytical Detection and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a reference method for the sensitive and specific detection and quantification of novel benzodiazepines in biological matrices.[16][17][18]
Methodology:
-
Sample Preparation (e.g., Whole Blood):
-
To a 1 mL whole blood sample, add an internal standard (a deuterated analog of the analyte).
-
Add buffer (e.g., phosphate buffer, pH 6) to adjust the pH.
-
Perform liquid-liquid extraction (LLE) by adding an organic solvent (e.g., ethyl acetate/hexane mixture), vortexing, and centrifuging to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Separation (LC):
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of two solvents, for example, (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
The gradient program is optimized to achieve separation of the target analytes from matrix components.
-
-
Mass Spectrometric Detection (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
For each analyte, select a precursor ion (typically the protonated molecule [M+H]⁺) and at least two product ions for quantification and qualification, respectively. The transition from precursor to product ions is specific for each compound.
-
-
Data Analysis:
Conclusion
The emergence of novel benzodiazepines presents a significant challenge due to the limited understanding of their pharmacology and toxicology.[3] This guide provides a foundational overview of their mechanism of action, summarizes available quantitative data, and details key experimental protocols for their characterization. The provided tables and diagrams serve as a quick reference for researchers in this evolving field. As new NBZDs continue to appear on the illicit market, the application of robust analytical and pharmacological screening methods is crucial for identifying these compounds, understanding their potential for harm, and informing public health responses.[17] Further research is imperative to fully elucidate the binding affinities, functional efficacies, and pharmacokinetic profiles of this diverse and growing class of substances.
References
- 1. researchgate.net [researchgate.net]
- 2. New Benzodiazepine Novel Psychoactive Substances (Chapter 4) - Textbook of Clinical Management of Club Drugs and Novel Psychoactive Substances [cambridge.org]
- 3. mdpi.com [mdpi.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new benzodiazepine pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Designer benzodiazepines’ pharmacological effects and potencies: How to find the information | Semantic Scholar [semanticscholar.org]
- 15. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Development and Validation of a Novel Designer Benzodiazepines Panel by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolic Stability of Desalkylquazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desalkylquazepam, also known as N-desalkyl-2-oxoquazepam, is a benzodiazepine derivative and a significant metabolite of the hypnotic drug quazepam.[1][2] As a novel psychoactive substance (NPS), a thorough understanding of its metabolic fate is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and overall safety.[3][4] This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro metabolic stability of this compound, drawing upon established protocols for related benzodiazepines and general drug metabolism studies.
The primary objectives of in vitro metabolic stability assays are to determine the rate at which a compound is metabolized by liver enzymes, typically cytochrome P450s (CYPs), and to identify the major metabolites formed.[5][6][7] This information is instrumental in early-stage drug discovery and development for selecting candidates with favorable pharmacokinetic properties.[8][9]
Metabolic Pathways of Quazepam and the Formation of this compound
The metabolism of quazepam is a multi-step process primarily occurring in the liver. Quazepam is first metabolized to 2-oxoquazepam, which is then further biotransformed into two major metabolites: N-desalkyl-2-oxoquazepam (this compound) and 3-hydroxy-2-oxoquazepam. The key cytochrome P450 isoenzyme responsible for these transformations is CYP3A4, with minor contributions from CYP2C9 and CYP2C19.[1]
Below is a diagram illustrating the metabolic pathway from Quazepam to this compound.
Experimental Protocols for In Vitro Metabolic Stability Assessment
The following protocols are adapted from standard industry practices for assessing the metabolic stability of compounds using human liver microsomes (HLM).[5][10][11][12]
Human Liver Microsomal Stability Assay
This assay determines the rate of disappearance of this compound when incubated with human liver microsomes in the presence of a necessary cofactor.
Materials and Reagents:
-
This compound
-
Human Liver Microsomes (pooled from multiple donors)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it in the phosphate buffer to the final desired concentration (typically 1 µM). The final concentration of the organic solvent should be low (e.g., <0.5%) to avoid inhibiting enzymatic activity.
-
In a 96-well plate, add the human liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate containing the microsomes and the test compound at 37°C for 5-10 minutes.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point represents 100% of the compound and is quenched immediately after the addition of the NADPH system.
-
-
Sample Processing:
-
Centrifuge the 96-well plate at a high speed (e.g., 3000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analytical Method:
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Monitor the disappearance of the parent compound (this compound) over time by measuring the peak area ratio of this compound to the internal standard.
-
Data Analysis
The rate of metabolism is determined by plotting the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression of this plot provides the elimination rate constant (k).
From the elimination rate constant, the following parameters are calculated:
-
In Vitro Half-life (t½):
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
The workflow for a typical microsomal stability assay is depicted below.
Data Presentation
Quantitative data from in vitro metabolic stability studies should be presented in a clear and concise tabular format to allow for easy comparison and interpretation.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| This compound | Data | Data |
| Verapamil (High Clearance Control) | Data | Data |
| Warfarin (Low Clearance Control) | Data | Data |
Table 2: Percentage of this compound Remaining Over Time
| Time (min) | % Remaining (Mean ± SD) |
| 0 | 100 |
| 5 | Data |
| 15 | Data |
| 30 | Data |
| 45 | Data |
Note: The tables above are templates. "Data" indicates where experimentally determined values would be placed.
Conclusion
The in vitro metabolic stability of this compound is a critical parameter for understanding its potential pharmacokinetic profile and safety. The methodologies outlined in this guide, centered on the use of human liver microsomes, provide a robust framework for researchers to assess its metabolic clearance. Given that this compound is a metabolite of quazepam, it is likely to be a substrate for CYP3A4. Future studies should also aim to identify the specific metabolites of this compound to gain a more complete picture of its biotransformation. This information will be invaluable for regulatory bodies and the scientific community in evaluating the risks associated with this novel psychoactive substance.
References
- 1. In vitro metabolism of quazepam in human liver and intestine and assessment of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Oxoquazepam - Wikipedia [en.wikipedia.org]
- 3. drugsandalcohol.ie [drugsandalcohol.ie]
- 4. Monographs [cfsre.org]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Desalkylquazepam: A Technical Guide to Solubility in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of desalkylquazepam, an analytical reference standard categorized as a precursor in the synthesis of triazolobenzodiazepines.[1] Understanding the solubility of this compound in common laboratory solvents is critical for a variety of research and forensic applications, including the preparation of stock solutions, analytical method development, and formulation studies.[1]
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents and an aqueous buffer. The following table summarizes the available quantitative data.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.30 mg/mL[1] |
| Ethanol | Slightly soluble[1] |
| Methanol | No specific data available |
| Acetone | No specific data available |
Note on "Slightly Soluble": The term "slightly soluble" for ethanol indicates that the compound does not readily dissolve to a high concentration. For practical purposes, researchers should determine the specific solubility in their experimental conditions if a precise concentration in ethanol is required. While no specific data is available for methanol and acetone, it is common for benzodiazepines to exhibit some degree of solubility in these solvents.[2][3]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound, particularly for those with low solubility.[4] The following protocol outlines the steps for determining the solubility of this compound.
Materials and Equipment:
-
This compound (crystalline solid)
-
Selected solvents (e.g., DMF, DMSO, ethanol, methanol, acetone, water)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator capable of constant agitation
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This may take 24 to 72 hours. The agitation ensures that the solvent is continuously in contact with the solid drug.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
In-depth Technical Guide: Thermal Stability and Degradation of Desalkylquazepam
Introduction
Desalkylquazepam, with the formal name 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione, is a compound of interest within the benzodiazepine class.[1] As with any pharmaceutical compound or analytical reference standard, understanding its thermal stability is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing and formulation to storage and handling. Thermal degradation can lead to a loss of potency and the formation of potentially toxic impurities. This guide provides a comprehensive overview of the available scientific information regarding the thermal stability and degradation of this compound, intended for researchers, scientists, and drug development professionals.
It is important to note that as of the latest literature review, detailed public studies specifically investigating the forced thermal degradation and degradation pathways of this compound are limited. The information presented herein is based on the available product specifications and general knowledge of benzodiazepine chemistry.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.
| Property | Value | Reference |
| CAS Number | 1645-32-5 | [1][2] |
| Molecular Formula | C₁₅H₁₀ClFN₂S | [1] |
| Formula Weight | 304.8 g/mol | [1] |
| Appearance | A crystalline solid | [1] |
| Purity | ≥98% | [1] |
| λmax | 303 nm | [1] |
| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: Slightly soluble, PBS (pH 7.2): 0.30 mg/ml | [1] |
Known Thermal Stability
Commercially available this compound, when stored under recommended conditions, exhibits significant stability. According to supplier specifications, the compound is stable for at least five years when stored at -20°C.[1] While this indicates excellent long-term stability under controlled, cold-storage conditions, it does not provide insight into the compound's behavior at elevated temperatures or during thermal stress events. The safety data sheet for this compound notes that thermal decomposition should be avoided, but specific temperature thresholds or degradation kinetics are not provided.[2]
Hypothetical Experimental Workflow for Thermal Stability Assessment
In the absence of specific published protocols for this compound, a standard experimental workflow for assessing the thermal stability of a pharmaceutical compound is proposed. This workflow is based on established principles of forced degradation studies as outlined in regulatory guidelines.
References
The Genesis of a Precursor: Early Research Insights into Desalkylquazepam
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research surrounding the discovery and synthesis of desalkylquazepam, a pivotal precursor in the development of triazolobenzodiazepines. While the seminal 1971 paper by Hester et al. remains a cornerstone in this field, this document synthesizes available data from analogous early methodologies to provide a comprehensive overview of the compound's origins. This compound, chemically known as 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione, has recently re-emerged as a novel psychoactive substance, underscoring the enduring relevance of understanding its fundamental chemistry.[1][2]
Physicochemical and Analytical Data
Quantitative data for this compound, including its key physical and spectral properties, are summarized below. This information is crucial for its identification and characterization in a research setting.
| Property | Value |
| Chemical Formula | C₁₅H₁₀ClFN₂S |
| Molecular Weight | 304.8 g/mol |
| CAS Number | 1645-32-5 |
| Appearance | Blue Powder[1][2] |
| UV λmax | 303 nm[3] |
| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: Slightly soluble, PBS (pH 7.2): 0.30 mg/ml[3] |
Core Synthesis Pathway
The early synthesis of this compound can be conceptualized as a two-stage process, beginning with the formation of the benzodiazepine-2-one core, followed by thionation to yield the final product.
Stage 1: Synthesis of the Benzodiazepine-2-one Precursor
Stage 2: Thionation to this compound
The conversion of the benzodiazepine-2-one to the corresponding 2-thione is a critical step. Early synthetic chemistry often employed phosphorus pentasulfide (P₄S₁₀) in a high-boiling point solvent such as pyridine or toluene for this transformation. This reaction replaces the carbonyl oxygen with a sulfur atom.
Experimental Protocols
The following protocols are representative of the synthetic methods likely employed in the early research on this compound, based on documented procedures for analogous compounds.
Protocol 1: Synthesis of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Precursor)
-
Materials: 2-amino-5-chloro-2'-fluorobenzophenone, glycine ethyl ester hydrochloride, pyridine.
-
Procedure:
-
A mixture of 2-amino-5-chloro-2'-fluorobenzophenone and glycine ethyl ester hydrochloride is heated in pyridine.
-
The reaction mixture is refluxed for several hours to facilitate the formation of the intermediate Schiff base and subsequent cyclization.
-
After cooling, the reaction mixture is poured into water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure benzodiazepine-2-one.
-
Protocol 2: Synthesis of this compound (Thionation)
-
Materials: 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, phosphorus pentasulfide, pyridine.
-
Procedure:
-
The benzodiazepine-2-one is dissolved in anhydrous pyridine.
-
Phosphorus pentasulfide is added portion-wise to the solution.
-
The reaction mixture is heated under reflux for several hours.
-
The solvent is removed under reduced pressure, and the residue is treated with ice water.
-
The resulting precipitate is collected, washed, and purified by recrystallization to yield this compound.[4][5]
-
Visualizing the Synthesis and Workflow
To further elucidate the processes involved in the discovery and characterization of this compound, the following diagrams illustrate the synthetic pathway and a general experimental workflow.
References
Potential Central Nervous System Effects of Desalkylquazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desalkylquazepam is a benzodiazepine derivative, identified both as a metabolite of the hypnotic drug Quazepam and as a novel designer benzodiazepine.[1][2] While direct and extensive pharmacological data on this compound is limited, its structural similarity to other benzodiazepines and its relationship to Quazepam allows for a scientifically-grounded extrapolation of its potential effects on the central nervous system (CNS). This document synthesizes available information on its parent compound and related metabolites to provide a comprehensive overview of its likely pharmacodynamic and pharmacokinetic properties, potential CNS effects, and the experimental methodologies required for its full characterization.
This compound is anticipated to act as a positive allosteric modulator of the GABA-A receptor, the primary mechanism of action for benzodiazepines, leading to CNS depressant effects.[1][2][3] These effects are likely to include sedative, hypnotic, anxiolytic, and anticonvulsant properties. The long half-life of N-desalkyl-2-oxoquazepam, a closely related metabolite of Quazepam, suggests that this compound may also have a prolonged duration of action.[4][5]
This guide provides a detailed examination of the anticipated pharmacology of this compound, summarizes key quantitative data from its parent compound, outlines relevant experimental protocols for its investigation, and presents signaling pathway and experimental workflow diagrams to support further research and development.
Introduction
This compound, also known as N-Desmethylquazepam, is a compound of interest in both clinical pharmacology and forensic science.[1][6] It is a known metabolite of Quazepam, a trifluoroethyl benzodiazepine used for the treatment of insomnia.[4][7] More recently, it has emerged as a novel psychoactive substance (NPS), or designer benzodiazepine.[1][2] Understanding its potential CNS effects is therefore crucial for both therapeutic development and public health.
This document serves as a technical guide for researchers, compiling the expected pharmacological profile of this compound based on the well-documented properties of its parent drug, Quazepam, and its other major active metabolite, 2-oxoquazepam.
Presumed Mechanism of Action
Like all benzodiazepines, this compound is presumed to exert its effects on the CNS by binding to a specific site on the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] GABA is the primary inhibitory neurotransmitter in the brain.[3] The binding of a benzodiazepine to the GABA-A receptor does not directly activate the receptor but instead enhances the effect of GABA, a mechanism known as positive allosteric modulation.[8][9][10] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability.[3] This widespread neuronal inhibition underlies the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.[11][12]
Signaling Pathway Diagram
Caption: Mechanism of this compound at the GABA-A receptor.
Pharmacokinetic Profile (Inferred from Quazepam and its Metabolites)
The pharmacokinetic properties of this compound are likely to be a significant determinant of its clinical and toxicological profile. Based on data from its parent compound, Quazepam, a long half-life is anticipated.[4][5]
Table 1: Pharmacokinetic Parameters of Quazepam and its Active Metabolites
| Parameter | Quazepam | 2-oxoquazepam | N-desalkyl-2-oxoquazepam |
| Absorption Half-Life | ~30 minutes[4] | - | - |
| Time to Peak Plasma Concentration | ~2 hours[4][13] | - | - |
| Plasma Protein Binding | >95%[4][13] | >95%[4] | >95%[4] |
| Mean Elimination Half-Life | 39 hours[4][5][13] | 39 hours[4][5][13] | 73 hours[4][5][13] |
| Metabolism | Hepatic[4][14] | - | - |
| Excretion | Urine (31%), Feces (23%)[4][5][13] | - | - |
Data is for the parent drug Quazepam and its metabolites, serving as an estimation for this compound.
Potential Central Nervous System Effects
The CNS effects of this compound are expected to be consistent with other benzodiazepines, primarily manifesting as dose-dependent depression of the central nervous system.[15][16]
-
Sedative and Hypnotic Effects: this compound is likely to induce drowsiness and promote the onset and maintenance of sleep.[7][17][18][19] The parent drug, Quazepam, is an effective hypnotic, and this property is shared by its active metabolites.[20]
-
Anxiolytic Effects: Benzodiazepines are widely used for the management of anxiety disorders.[21][22][23] this compound is expected to possess anxiolytic properties, reducing symptoms of anxiety and tension.
-
Anticonvulsant Effects: By enhancing GABAergic inhibition, this compound is likely to have anticonvulsant activity.[19]
-
Cognitive and Psychomotor Impairment: A common side effect of benzodiazepines is impairment of cognitive and psychomotor functions.[24][25][26][27][28][[“]] This can include drowsiness, dizziness, ataxia, and deficits in memory and concentration.[13][14][30] These effects are dose-related.[17]
Experimental Protocols for Characterization
To definitively characterize the CNS effects of this compound, a series of in vitro and in vivo studies would be required.
In Vitro Studies: Receptor Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for different GABA-A receptor subtypes.
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK) cells expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are cultured and harvested. The cell membranes are isolated through centrifugation and homogenization.
-
Radioligand Binding Assay:
-
A constant concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) is incubated with the prepared cell membranes.[31]
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.
In Vivo Studies: Animal Models of CNS Effects
Objective: To evaluate the sedative, anxiolytic, and motor-impairing effects of this compound in preclinical models.[32][33][34]
Methodology:
-
Elevated Plus Maze (Anxiolytic Activity):
-
The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Rodents are administered this compound or a vehicle control.
-
Animals are placed in the center of the maze and allowed to explore for a set period.
-
The time spent in and the number of entries into the open and closed arms are recorded. An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.
-
-
Rotarod Test (Motor Coordination and Sedation):
-
A rotating rod apparatus is used, with the speed of rotation gradually increasing.
-
Animals are trained to stay on the rotating rod.
-
Following administration of this compound or vehicle, the latency to fall from the rod is measured. A decrease in latency indicates motor impairment and/or sedation.
-
-
Locomotor Activity Test (Sedative/Hypnotic Effects):
-
Animals are placed in an open field arena equipped with infrared beams to track movement.
-
After administration of this compound or vehicle, locomotor activity (e.g., distance traveled, rearing frequency) is recorded over time. A significant reduction in locomotor activity suggests a sedative or hypnotic effect.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing this compound.
Conclusion
While direct experimental data on this compound remains sparse, a robust understanding of its potential CNS effects can be inferred from its identity as a benzodiazepine and its role as a major, long-acting metabolite of Quazepam. It is anticipated to be a potent CNS depressant with sedative, hypnotic, and anxiolytic properties, mediated through positive allosteric modulation of the GABA-A receptor. Its likely long elimination half-life suggests a prolonged duration of action and a potential for accumulation with repeated dosing. The experimental protocols outlined in this guide provide a clear path for the definitive characterization of its pharmacological and toxicological profile. Further research into this compound is warranted to fully understand its potential clinical utility and risks, particularly in light of its emergence as a novel psychoactive substance.
References
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. Monographs [cfsre.org]
- 3. benzoinfo.com [benzoinfo.com]
- 4. Quazepam Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quazepam. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mapping of the benzodiazepine recognition site on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 12. Sedative-hypnotic drug | Uses, Effects & Types | Britannica [britannica.com]
- 13. drugs.com [drugs.com]
- 14. Quazepam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CNS Depressants: How Do They Impact Your Health? [webmd.com]
- 16. addictioncenter.com [addictioncenter.com]
- 17. pure.psu.edu [pure.psu.edu]
- 18. pure.psu.edu [pure.psu.edu]
- 19. The sedative-hypnotic properties of quazepam, a new hypnotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quazepam - Wikipedia [en.wikipedia.org]
- 21. The benzodiazepines: anxiolytic and withdrawal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. Anxiolytic Medications: Types and Side Effects [webmd.com]
- 24. Comparison of the effects of quazepam and triazolam on cognitive-neuromotor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The effects of benzodiazepines on cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cognitive effects of long-term benzodiazepine use: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pharmacytimes.com [pharmacytimes.com]
- 29. consensus.app [consensus.app]
- 30. accessdata.fda.gov [accessdata.fda.gov]
- 31. Preferential affinity of 3H-2-oxo-quazepam for type I benzodiazepine recognition sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 33. acnp.org [acnp.org]
- 34. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Detection of Desalkylquazepam in Urine
Introduction
Desalkylquazepam is a metabolite of the benzodiazepine quazepam and can also be encountered as a designer benzodiazepine.[1] Its detection in urine is crucial for both clinical toxicology and forensic investigations. This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in human urine. The described protocol is intended for researchers, scientists, and drug development professionals.
Principle
This method employs Solid-Phase Extraction (SPE) to isolate this compound and an internal standard from the urine matrix. The extracts are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.
Experimental Protocols
Materials and Reagents
-
Standards: this compound and a suitable internal standard (e.g., this compound-d5). Stock solutions should be prepared in methanol.[2]
-
Reagents: Formic acid, ammonium formate, methanol, acetonitrile (all LC-MS grade). Ultrapure water. β-glucuronidase from E. coli.[2][3]
-
SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX) cartridges are recommended for cleaner extracts.[2]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Enzymatic Hydrolysis: To 200 µL of urine sample, add 20 µL of internal standard working solution and 200 µL of β-glucuronidase solution in ammonium acetate buffer (pH 5.0). Incubate at 50 °C for 1 hour to cleave glucuronide conjugates.[2] After incubation, quench the reaction with 200 µL of 4% phosphoric acid.[2]
-
SPE Column Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid followed by 1 mL of methanol/water (20:80, v/v) to remove interfering substances.
-
Analyte Elution: Elute the this compound and internal standard with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.[4]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size) is suitable for separation.[5]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: 5 µL.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes is a good starting point and should be optimized.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.[3]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MS Parameters: Specific transitions for this compound and its internal standard need to be optimized. Based on its molecular weight of 304.8 g/mol [1], the precursor ion [M+H]+ will be m/z 305.0.
-
Quantitative Data
The method should be validated to demonstrate its suitability for the intended purpose. The following tables summarize the expected quantitative performance parameters for the analysis of this compound.
Table 1: LC-MS/MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Collision Energy (eV) |
| This compound | 305.0 | To be determined | To be determined | To be determined |
| This compound-d5 (IS) | 310.0 | To be determined | - | To be determined |
Note: Product ions and collision energies require experimental optimization.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99[6] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[3][6] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ)[3][6] |
| Recovery | Consistent and reproducible |
| Matrix Effect | Monitored and minimized[5] |
Table 3: Calibration and Quality Control Levels
| Sample Type | Concentration Levels (ng/mL) |
| Calibration Standards | 1, 5, 10, 50, 100, 250, 500 |
| Quality Control (QC) - Low | 3 |
| Quality Control (QC) - Medium | 75 |
| Quality control (QC) - High | 400 |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Workflow for this compound Detection.
References
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. waters.com [waters.com]
- 3. Urine analysis of 28 designer benzodiazepines by liquid chromatography–high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Traditional and Designer Benzodiazepines in Urine through LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
Application Note: Analysis of Desalkylquazepam using Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the qualitative and quantitative analysis of Desalkylquazepam, a novel designer benzodiazepine, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves solid-phase extraction, derivatization, and subsequent analysis by GC-MS. This application note is intended to serve as a comprehensive guide for researchers in forensic toxicology, clinical chemistry, and pharmaceutical analysis.
Introduction
This compound is a novel designer benzodiazepine that has recently emerged on the illicit drug market.[1][2] Structurally similar to other benzodiazepines, it is crucial to have reliable analytical methods for its detection and quantification in biological samples for forensic and clinical purposes.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of benzodiazepines due to its high sensitivity and specificity.[3][4] This application note details a comprehensive protocol for the analysis of this compound, from sample preparation to data analysis.
Principle
The method described herein involves the extraction of this compound from a biological matrix, typically urine or blood, using solid-phase extraction (SPE). Due to the polar nature of many benzodiazepines and their metabolites, a derivatization step is often necessary to increase their volatility and thermal stability for GC-MS analysis.[5] In this protocol, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is used to form a tert-butyldimethylsilyl (TBDMS) derivative of this compound. The derivatized sample is then injected into the GC-MS system, where the compound is separated from other matrix components and subsequently identified and quantified based on its retention time and mass spectrum.
Experimental Protocol
Materials and Reagents
-
Solvents: Methanol, Acetonitrile, Ethyl Acetate (HPLC grade)
-
Reagents: Ammonium hydroxide, Acetic acid, Distilled water
-
Derivatizing Agent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
Internal Standard (IS): A deuterated analog of a similar benzodiazepine (e.g., Diazepam-d5)
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges
-
Equipment: Centrifuge, vortex mixer, nitrogen evaporator, GC-MS system
Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 1 mL of urine or blood sample, add 10 µL of the internal standard solution. For urine samples, adjust the pH to ~6.0 with acetic acid. For blood samples, precipitate proteins by adding 2 mL of acetonitrile, vortex, and centrifuge. Use the supernatant for extraction.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of distilled water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of distilled water, followed by 3 mL of 20% methanol in water.
-
Elution: Elute the analyte with 3 mL of a freshly prepared solution of ethyl acetate containing 2% ammonium hydroxide.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried extract, add 50 µL of MTBSTFA with 1% TBDMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Instrumental Parameters
A typical GC-MS system, such as an Agilent 5975 Series GC/MSD System, can be used.[6] The following parameters are recommended as a starting point for method development:
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
Data Presentation
Method Validation Parameters (Representative Data)
The following table summarizes the expected performance characteristics of a validated GC-MS method for this compound. These values are representative and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1-5 ng/mL |
| Limit of Quantitation (LOQ) | 5-10 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
Mass Spectral Data
The mass spectrum of the TBDMS derivative of this compound would be expected to show characteristic fragments. The exact mass spectrum should be confirmed by analyzing a certified reference standard.
| Ion Type | Expected m/z | Description |
| Molecular Ion [M] | 376 | TBDMS derivative |
| [M-57] | 319 | Loss of tert-butyl group |
| Other Fragments | To be determined | Characteristic fragments of the benzodiazepine ring structure |
Visualizations
Experimental Workflow
References
Application Note and Protocol: Preparation of Desalkylquazepam Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for the preparation, purification, and characterization of a Desalkylquazepam reference standard. This compound (7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione) is a key precursor in the synthesis of certain triazolobenzodiazepines and is also encountered as a designer benzodiazepine.[1][2][3][4] The availability of a well-characterized reference standard is crucial for the accurate identification, quantification, and quality control of this compound in various analytical applications, including forensic analysis, pharmaceutical research, and drug development.[5]
A chemical reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements.[5] The protocol outlined below describes a systematic approach to purify crude this compound and subsequently certify it as a reference standard with a purity of ≥98%.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for handling, storage, and the development of analytical methods.
Table 1: Physicochemical Data of this compound
| Parameter | Value | Reference |
| Chemical Name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione | [1] |
| Synonyms | N-Desalkylquazepam, N-Desmethylquazepam | [2] |
| CAS Number | 1645-32-5 | [1][2] |
| Molecular Formula | C₁₅H₁₀ClFN₂S | [1][2] |
| Formula Weight | 304.8 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 30 mg/mL; DMSO: 20 mg/mL; Ethanol: Slightly soluble; PBS (pH 7.2): 0.30 mg/mL | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 5 years (when stored at -20°C) | [1] |
Experimental Protocols
The preparation of a this compound reference standard involves a multi-step process, including purification of the crude material followed by comprehensive characterization to confirm its identity, purity, and potency.
Purification of Crude this compound
The following protocol describes the purification of synthesized crude this compound to achieve the high purity required for a reference standard.
3.1.1 Materials and Equipment
-
Crude this compound
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Hexane (HPLC grade)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a UV detector
-
C18 reverse-phase preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm)
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
-
Glassware: Erlenmeyer flasks, beakers, round-bottom flasks
-
Filtration apparatus
3.1.2 Preparative HPLC Purification Protocol
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from 60% B to 95% B over 30 minutes.
-
Flow Rate: 20 mL/min
-
Detection: UV at 303 nm[1]
-
Injection Volume: Dependent on the concentration of the crude sample and the capacity of the column.
-
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Solvent Removal: Combine the collected fractions and remove the acetonitrile using a rotary evaporator at a temperature not exceeding 40°C.
-
Lyophilization: Freeze the remaining aqueous solution (e.g., in a dry ice/acetone bath) and lyophilize to obtain the purified this compound as a solid.
Characterization and Certification of the Reference Standard
The purified this compound must be thoroughly characterized to confirm its identity and to assign a purity value.
3.2.1 Identity Confirmation
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Procedure: Dissolve a small amount of the purified material in methanol and infuse into the mass spectrometer.
-
Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 305.0310.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR.
-
Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected Result: The obtained spectra should be consistent with the chemical structure of this compound.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR)-FTIR.
-
Procedure: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.
-
Expected Result: The IR spectrum should show characteristic absorption bands corresponding to the functional groups present in the molecule.
-
3.2.2 Purity Assessment
A mass balance approach is recommended for the accurate assignment of purity. This involves the determination of organic impurities, water content, residual solvents, and non-combustible impurities.
-
Chromatographic Purity by HPLC-UV:
-
Technique: High-Performance Liquid Chromatography with UV detection.
-
Procedure: Develop and validate a stability-indicating HPLC method.
-
Column: C18 reverse-phase analytical column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 303 nm.
-
-
Calculation: Determine the area percentage of the main peak relative to the total peak area.
-
-
Water Content by Karl Fischer Titration:
-
Technique: Coulometric or Volumetric Karl Fischer Titration.
-
Procedure: Accurately weigh a portion of the reference standard and titrate with a standardized Karl Fischer reagent.
-
Expected Result: The water content should be determined as a weight percentage.
-
-
Residual Solvents by Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID):
-
Technique: HS-GC-FID.
-
Procedure: Dissolve a weighed amount of the standard in a suitable solvent (e.g., DMSO) in a headspace vial and analyze according to USP <467> or equivalent methods.
-
Expected Result: The content of any residual solvents from the purification process should be quantified.
-
-
Non-Combustible Impurities (Residue on Ignition):
-
Technique: Thermogravimetric Analysis (TGA) or a classical residue on ignition test.
-
Procedure: Heat a weighed sample to a high temperature (e.g., 600°C) and measure the weight of the remaining residue.
-
Expected Result: The percentage of non-combustible impurities should be determined.
-
-
Elemental Analysis (CHN):
-
Technique: Combustion analysis.
-
Procedure: Submit a sample for carbon, hydrogen, and nitrogen analysis.
-
Expected Result: The experimentally determined percentages of C, H, and N should be in close agreement with the theoretical values for the molecular formula C₁₅H₁₀ClFN₂S.
-
3.2.3 Purity Assignment
The purity of the this compound reference standard is calculated using the mass balance equation:
Purity (%) = (100 - % Organic Impurities) x (1 - (% Water + % Residual Solvents + % Non-Combustible Impurities)/100)
Data Presentation
The following table summarizes the expected analytical data for a certified this compound reference standard.
Table 2: Certificate of Analysis Data for this compound Reference Standard
| Test | Method | Specification | Result |
| Appearance | Visual Inspection | Crystalline solid | Conforms |
| Identity | |||
| ¹H NMR | 400 MHz, DMSO-d₆ | Conforms to structure | Conforms |
| Mass Spectrometry | ESI-MS | [M+H]⁺ = 305.0310 ± 0.0010 | 305.0308 |
| FTIR | ATR | Conforms to reference spectrum | Conforms |
| Purity | |||
| Chromatographic Purity | HPLC-UV (303 nm) | ≥ 99.5% | 99.8% |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |
| Residual Solvents | HS-GC-FID | Dichloromethane ≤ 600 ppm | < 50 ppm |
| Residue on Ignition | TGA | ≤ 0.1% | < 0.05% |
| Assigned Purity | Mass Balance | Report Value | 99.6% |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation and certification of the this compound reference standard.
Caption: Workflow for this compound reference standard preparation.
Conclusion
The protocol described in this application note provides a robust framework for the purification and comprehensive characterization of this compound to generate a high-purity reference standard. Adherence to this protocol, including the use of orthogonal analytical techniques for identity and purity assessment, will ensure the production of a reliable and well-documented reference material suitable for demanding research, forensic, and quality control applications.
References
Application Notes and Protocols for In Vivo Experimental Design of Desalkylquazepam Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desalkylquazepam is a novel designer benzodiazepine with a structural resemblance to other benzodiazepines known to act on the GABAA receptor, producing central nervous system (CNS) depressant effects.[1][2][3][4] As a positive allosteric modulator of the GABAA receptor, this compound is anticipated to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[5][6][7][8] This potentiation of GABAergic neurotransmission leads to a hyperpolarization of neurons, reducing their excitability.[8] Currently, there is a lack of published pharmacological and pharmacokinetic data for this compound, necessitating comprehensive in vivo studies to characterize its profile.[1][2][3][4]
These application notes provide a detailed framework for the in vivo experimental design of this compound studies in rodent models. The protocols outlined below are intended to guide researchers in evaluating the anxiolytic, sedative, and motor coordination effects, as well as the pharmacokinetic and safety profile of this novel compound.
GABAA Receptor Signaling Pathway
Benzodiazepines, including this compound, exert their effects by binding to a specific site on the GABAA receptor, distinct from the GABA binding site. This binding event allosterically modulates the receptor, increasing the affinity of GABA for its binding site.[9] The subsequent increase in the frequency of chloride channel opening leads to an influx of chloride ions (Cl-), hyperpolarizing the postsynaptic neuron and making it less likely to fire an action potential.[7][8] This enhanced inhibitory signaling underlies the anxiolytic, sedative, hypnotic, and anticonvulsant properties of this drug class.
Experimental Workflow
A logical progression of in vivo studies is crucial for a thorough characterization of this compound. The following workflow is recommended:
Pharmacokinetic Studies
Objective
To determine the pharmacokinetic profile of this compound in a rodent model (e.g., Sprague-Dawley rats) following intravenous (IV) and oral (PO) administration.
Protocol
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).
-
Dose Formulation: this compound dissolved in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline.
-
Dose Administration:
-
IV: Single bolus injection via the tail vein (e.g., 1 mg/kg).
-
PO: Oral gavage (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge to separate plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify this compound concentrations in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters including Clearance (CL), Volume of distribution (Vd), half-life (t½), Cmax, Tmax, and oral bioavailability (F%) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC(0-t) (ngh/mL) | ||
| AUC(0-inf) (ngh/mL) | ||
| t½ (h) | ||
| CL (mL/min/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Behavioral Pharmacology
Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like effects of this compound.[10][11][12][13][14]
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[13]
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Data Presentation:
Table 2: Effects of this compound in the Elevated Plus Maze
| Treatment Group (mg/kg, IP) | Time in Open Arms (s) | Open Arm Entries | Total Distance Traveled (cm) |
| Vehicle | |||
| This compound (0.1) | |||
| This compound (0.3) | |||
| This compound (1.0) | |||
| Diazepam (Positive Control) |
Light-Dark Box Test
Objective: To further evaluate the anxiolytic-like properties of this compound.[15][16][17][18][19]
Protocol:
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment.[16]
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
Administer this compound or vehicle 30 minutes prior to the test.
-
Place the mouse in the center of the illuminated chamber.[16]
-
Allow the mouse to explore the apparatus for 5-10 minutes.
-
Record the session with a video camera.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between compartments.
-
Data Presentation:
Table 3: Effects of this compound in the Light-Dark Box Test
| Treatment Group (mg/kg, IP) | Time in Light Box (s) | Latency to Dark (s) | Number of Transitions |
| Vehicle | |||
| This compound (0.1) | |||
| This compound (0.3) | |||
| This compound (1.0) | |||
| Diazepam (Positive Control) |
Open Field Test (OFT)
Objective: To assess locomotor activity and anxiety-like behavior.[5][6][20][21][22]
Protocol:
-
Apparatus: A square arena with defined central and peripheral zones.[6]
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Parameters Measured:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
Data Presentation:
Table 4: Effects of this compound in the Open Field Test
| Treatment Group (mg/kg, IP) | Time in Center (s) | Distance in Center (cm) | Total Distance Traveled (m) |
| Vehicle | |||
| This compound (0.1) | |||
| This compound (0.3) | |||
| This compound (1.0) | |||
| Diazepam (Positive Control) |
Marble Burying Test
Objective: To assess anxiolytic and anti-compulsive-like effects.[7][8][23][24][25]
Protocol:
-
Apparatus: A standard mouse cage with deep bedding and 20-25 marbles evenly spaced on the surface.[7][23][24]
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
Parameters Measured:
-
Number of marbles buried.
-
Data Presentation:
Table 5: Effects of this compound in the Marble Burying Test
| Treatment Group (mg/kg, IP) | Number of Marbles Buried |
| Vehicle | |
| This compound (0.1) | |
| This compound (0.3) | |
| This compound (1.0) | |
| Fluoxetine (Positive Control) |
Motor Coordination Assessment
Rotarod Test
Objective: To evaluate the effects of this compound on motor coordination and balance, indicative of sedative properties.[1][2][26][27][28]
Protocol:
-
Apparatus: An accelerating rotarod apparatus.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Train the mice on the rotarod for 2-3 days prior to the test day.
-
On the test day, administer this compound or vehicle.
-
At peak effect time (determined from PK studies), place the mice on the rotating rod, which accelerates from 4 to 40 rpm over 5 minutes.[26][27]
-
Record the latency to fall from the rod.
-
Conduct 3 trials with an inter-trial interval of 15-30 minutes.[1][26]
-
-
Parameters Measured:
-
Latency to fall (in seconds).
-
Data Presentation:
Table 6: Effects of this compound on Motor Coordination in the Rotarod Test
| Treatment Group (mg/kg, IP) | Latency to Fall (s) - Trial 1 | Latency to Fall (s) - Trial 2 | Latency to Fall (s) - Trial 3 | Average Latency to Fall (s) |
| Vehicle | ||||
| This compound (0.1) | ||||
| This compound (0.3) | ||||
| This compound (1.0) | ||||
| Diazepam (Positive Control) |
Safety Pharmacology
Objective: To evaluate the potential adverse effects of this compound on vital physiological functions as per ICH S7A/S7B guidelines.[29][30][31][32]
Core Battery Studies
-
Central Nervous System (CNS):
-
Protocol: A modified Irwin test or functional observational battery in rats.
-
Parameters: Observe for changes in behavior, posture, gait, reflexes, and autonomic functions at various time points after dosing.
-
-
Cardiovascular System:
-
Protocol: Telemetered conscious, freely moving rats or dogs.
-
Parameters: Continuously monitor heart rate, blood pressure, and electrocardiogram (ECG) for any significant changes, including QT interval prolongation.
-
-
Respiratory System:
-
Protocol: Whole-body plethysmography in conscious rats.
-
Parameters: Measure respiratory rate, tidal volume, and minute volume.
-
Data Presentation:
Table 7: Summary of Safety Pharmacology Findings for this compound
| System | Assay | Key Parameters Measured | Observed Effects (at specified doses) |
| Central Nervous | Modified Irwin Test (Rat) | Behavioral changes, reflexes, autonomic signs | |
| Cardiovascular | Telemetry (Rat/Dog) | Heart Rate, Blood Pressure, ECG intervals (QTc) | |
| Respiratory | Whole-Body Plethysmography (Rat) | Respiratory Rate, Tidal Volume, Minute Volume |
Conclusion
The protocols and experimental designs detailed in these application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound. By systematically assessing its pharmacokinetic profile, behavioral effects, impact on motor coordination, and safety pharmacology, researchers can build a robust data package to understand the therapeutic potential and liability of this novel benzodiazepine. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for informed drug development decisions.
References
- 1. scispace.com [scispace.com]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. drugsandalcohol.ie [drugsandalcohol.ie]
- 4. Monographs [cfsre.org]
- 5. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 6. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurological Disorders: Marble Burying Assay | Taconic Biosciences [taconic.com]
- 8. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. protocols.io [protocols.io]
- 11. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 16. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 17. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 18. Light-dark box test for mice [protocols.io]
- 19. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Open field test for mice [protocols.io]
- 21. jove.com [jove.com]
- 22. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
- 23. jove.com [jove.com]
- 24. mmpc.org [mmpc.org]
- 25. Behavioral Testing: Marble Burying Test [bio-protocol.org]
- 26. Rotarod-Test for Mice [protocols.io]
- 27. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 28. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 30. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. fda.gov [fda.gov]
- 32. altasciences.com [altasciences.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate Desalkylquazepam Activity at GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desalkylquazepam is a novel designer benzodiazepine.[1][2] Like other benzodiazepines, it is presumed to exert its effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] This document provides detailed protocols for key cell-based assays to characterize the activity of this compound on GABA-A receptors. These assays are fundamental in determining the potency, efficacy, and binding affinity of novel compounds targeting this receptor system.
Note: As of August 2024, specific pharmacological data for this compound is not publicly available.[1][2] The data presented in the following tables are representative values for Diazepam, a well-characterized benzodiazepine, to serve as an example of how to present experimental findings for this compound.
Data Presentation
Table 1: Potency of this compound as a Positive Allosteric Modulator of GABA-A Receptors (Illustrative Data)
| Assay Type | Cell Line | Receptor Subtype | Agonist (EC20) | Test Compound | EC50 (nM) |
| FLIPR Membrane Potential | HEK293 | α1β2γ2 | GABA | This compound | Data to be determined |
| FLIPR Membrane Potential | CHO-K1 | α1β2γ2 | GABA | Diazepam (Example) | 15.4 |
| Two-Electrode Voltage Clamp | Xenopus Oocytes | α1β2γ2 | GABA | This compound | Data to be determined |
| Two-Electrode Voltage Clamp | Xenopus Oocytes | α1β2γ2 | GABA | Diazepam (Example) | 25.0 |
Table 2: Binding Affinity of this compound to the Benzodiazepine Site of GABA-A Receptors (Illustrative Data)
| Assay Type | Tissue/Cell Source | Receptor Subtype(s) | Radioligand | Test Compound | Ki (nM) |
| Radioligand Binding | Rat Brain Membranes | Mixed | [³H]-Flunitrazepam | This compound | Data to be determined |
| Radioligand Binding | Rat Brain Membranes | Mixed | [³H]-Flunitrazepam | Diazepam (Example) | 4.1 |
| Radioligand Binding | Recombinant (HEK293) | α1β3γ2 | [³H]-Flunitrazepam | This compound | Data to be determined |
| Radioligand Binding | Recombinant (HEK293) | α1β3γ2 | [³H]-Flunitrazepam | Diazepam (Example) | 5.2 |
Signaling Pathway and Experimental Workflow
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway.
Experimental Workflow for FLIPR Membrane Potential Assay
Caption: FLIPR membrane potential assay workflow.
Experimental Protocols
Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay
This assay measures changes in cell membrane potential to determine the positive allosteric modulatory effects of this compound on GABA-A receptors.
Materials:
-
HEK293 or CHO cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).
-
Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotics).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
GABA (agonist).
-
This compound (test compound).
-
FLIPR instrument (e.g., FLIPR Tetra or FlexStation 3).
Protocol:
-
Cell Plating:
-
The day before the assay, seed the cells into black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 50,000-80,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentration.
-
Prepare a solution of GABA in assay buffer at a concentration that elicits a 20% maximal response (EC₂₀), also at 2x the final concentration.
-
Pipette the this compound dilutions and the GABA solution into a separate compound plate.
-
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to first add the test compound (this compound) to the cell plate and incubate for a specified time (e.g., 3-5 minutes).
-
Next, set the instrument to add the GABA (EC₂₀) solution to the cell plate.
-
Record the fluorescence signal before and after the addition of both the test compound and GABA.
-
-
Data Analysis:
-
The change in fluorescence upon GABA addition is indicative of GABA-A receptor activation.
-
The potentiation by this compound is determined by the increase in the GABA-induced fluorescence signal in the presence of the compound compared to GABA alone.
-
Plot the percent potentiation against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This electrophysiological technique directly measures the ion current through the GABA-A receptor channel, providing a precise quantification of the modulatory effect of this compound.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Oocyte Ringers 2 (OR2) solution.
-
Recording solution (e.g., ND96).
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Microinjection setup.
-
GABA.
-
This compound.
Protocol:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in OR2 solution to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
-
Compound Application and Data Acquisition:
-
Establish a stable baseline current.
-
Apply a concentration of GABA that elicits a submaximal current (e.g., EC₁₀-EC₂₀) until a peak response is observed, followed by a washout with recording solution.
-
Pre-incubate the oocyte with varying concentrations of this compound for 1-2 minutes.
-
Co-apply the same EC₁₀-EC₂₀ concentration of GABA with the this compound and record the peak current.
-
Wash out the compounds and allow the oocyte to recover before the next application.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.
-
Calculate the percent potentiation of the GABA current by this compound at each concentration.
-
Plot the percent potentiation against the this compound concentration to generate a dose-response curve and determine the EC₅₀.
-
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Rat brain tissue or cells expressing the GABA-A receptor of interest.
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand specific for the benzodiazepine site (e.g., [³H]-Flunitrazepam).
-
Non-specific binding control (e.g., a high concentration of an unlabeled benzodiazepine like Diazepam or Clonazepam).
-
This compound.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer to a specific protein concentration.
-
-
Binding Reaction:
-
In a series of tubes, add the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled compound.
-
For non-specific binding, add a saturating concentration of an unlabeled benzodiazepine.
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the log concentration of this compound to obtain a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Application Note: High-Resolution Mass Spectrometry for the Identification of Desalkylquazepam Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desalkylquazepam is a novel designer benzodiazepine with a structural resemblance to other benzodiazepines such as diclazepam and desalkylgidazepam.[1] First identified in May 2024, there is a significant lack of pharmacological and metabolic data for this compound.[1] As with other new psychoactive substances (NPS), understanding the biotransformation of this compound is crucial for forensic toxicology, clinical diagnostics, and drug development. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), is an indispensable tool for the elucidation of drug metabolites due to its high sensitivity, selectivity, and mass accuracy, which enables the determination of elemental compositions.[2][3]
This application note provides a prospective guide for the identification of potential this compound metabolites using LC-HRMS. While specific in-vivo or in-vitro studies on this compound metabolism are not yet available, this document outlines a comprehensive workflow based on the known metabolic pathways of structurally similar benzodiazepines and general principles of drug metabolism studies.
Hypothesized Metabolic Pathways
Based on the metabolism of analogous benzodiazepines like desalkylgidazepam, this compound is likely to undergo Phase I and Phase II metabolic transformations.[4][5] Phase I reactions typically involve oxidation (hydroxylation) and reduction, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.
The primary hypothesized metabolic pathways for this compound include:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the molecule.
-
Glucuronidation: Conjugation with glucuronic acid, a common pathway for benzodiazepines.[4][6]
Experimental Workflow
A generalized workflow for the identification of this compound metabolites is presented below. This workflow is applicable to both in-vitro (e.g., human liver microsomes) and in-vivo (e.g., urine, plasma) samples.
Protocols
In-Vitro Metabolism using Human Liver Microsomes
This protocol is designed to generate potential Phase I metabolites of this compound.
Materials:
-
This compound reference standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Purified water
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
In a microcentrifuge tube, pre-incubate a mixture of HLMs and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution and the NADPH regenerating system. The final concentration of this compound should be in the low micromolar range to mimic physiological conditions.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile (2:1 v/v ACN:incubation mixture).
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-HRMS analysis.
LC-HRMS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[1][7]
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Example):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full scan with data-dependent MS/MS (dd-MS2) |
| Full Scan Range | m/z 100-1000 |
| Resolution | > 60,000 FWHM |
| Collision Energy | Stepped collision energy (e.g., 10, 20, 40 eV) for dd-MS2 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas Temp. | 350°C |
Data Analysis and Metabolite Identification
The identification of metabolites is a multi-step process involving untargeted and targeted approaches.[8][9]
-
Untargeted Peak Detection: Process the full scan data using software to detect all potential metabolite peaks that are present in the incubated samples but absent or at a very low level in the control samples (time 0 or no NADPH).
-
Mass Defect Filtering: Use mass defect filtering to identify potential drug-related metabolites based on the mass defect of the parent drug, this compound.
-
Extracted Ion Chromatograms (EICs): Generate EICs for the predicted m/z values of potential metabolites (see table below).
-
Fragmentation Analysis: Analyze the dd-MS2 spectra of the candidate metabolite peaks. Compare the fragmentation pattern with that of the parent drug to identify common fragments and fragments with mass shifts corresponding to metabolic modifications.
Predicted Metabolites of this compound
The following table summarizes the predicted metabolites of this compound based on common biotransformations.
| Metabolic Reaction | Modification | Molecular Formula | Predicted [M+H]+ (m/z) | Mass Shift (Da) |
| Parent Drug | - | C15H11ClFN2S | 305.0310 | - |
| Hydroxylation | +O | C15H11ClFO2S | 321.0260 | +15.9949 |
| Glucuronidation | +C6H8O6 | C21H19ClFN2O6S | 481.0631 | +176.0321 |
| Hydroxylation + Glucuronidation | +O + C6H8O6 | C21H19ClFN2O7S | 497.0580 | +192.0270 |
Visualizing the Hypothesized Metabolic Pathway
Conclusion
The identification of metabolites of novel psychoactive substances like this compound is a critical step in understanding their pharmacology and toxicology. High-resolution mass spectrometry offers the necessary analytical power for this task. The protocols and data analysis strategies outlined in this application note provide a robust framework for researchers to begin the characterization of this compound's metabolic fate. As more data becomes available, these methods can be further refined to develop validated quantitative assays for routine monitoring in clinical and forensic settings.
References
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the human metabolism and in silico receptor activity of gidazepam and desalkylgidazepam | springermedizin.de [springermedizin.de]
- 6. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous LC-HRMS determination of 28 benzodiazepines and metabolites in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nontargeted Metabolomics by High-Resolution Mass Spectrometry to Study the In Vitro Metabolism of a Dual Inverse Agonist of Estrogen-Related Receptors β and γ, DN203368 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
NMR Spectroscopy for the Structural Elucidation of Desalkylquazepam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the structural elucidation of Desalkylquazepam, a novel designer benzodiazepine, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the recent emergence of this compound, experimental NMR data is not yet publicly available. Therefore, this guide leverages spectral data from its close structural analog, N-Desalkylflurazepam, to predict the expected NMR chemical shifts and provide a comprehensive framework for its analysis. The protocols outlined herein are intended to guide researchers in the confirmation of the chemical structure of this compound and related benzodiazepine compounds.
Introduction
This compound (7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione) is a novel psychoactive substance (NPS) and a potential precursor in the synthesis of triazolobenzodiazepines.[1][2] Its recent identification necessitates robust analytical methods for unambiguous structural confirmation. NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[2]
This application note describes the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the structural characterization of this compound. While specific experimental data for this compound is pending, the provided protocols and predicted spectral data, based on the closely related N-Desalkylflurazepam, offer a strong foundation for its analysis.
Predicted NMR Spectral Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known data for N-Desalkylflurazepam, which differs only by the substitution at the C2 position (a ketone in N-Desalkylflurazepam versus a thione in this compound). The substitution of a carbonyl group with a thiocarbonyl group is expected to cause a downfield shift for the adjacent carbon (C2) and nearby protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ~3.5 - 4.0 | s | - |
| H-6 | ~7.2 - 7.4 | d | ~8.5 |
| H-8 | ~7.5 - 7.7 | dd | ~8.5, 2.5 |
| H-9 | ~7.0 - 7.2 | d | ~2.5 |
| H-2' | ~7.4 - 7.6 | m | - |
| H-3' | ~7.1 - 7.3 | m | - |
| H-4' | ~7.2 - 7.4 | m | - |
| H-5' | ~7.0 - 7.2 | m | - |
| NH | ~9.5 - 10.5 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~190 - 200 |
| C-3 | ~45 - 55 |
| C-5 | ~165 - 175 |
| C-6 | ~128 - 132 |
| C-7 | ~130 - 134 |
| C-8 | ~125 - 129 |
| C-9 | ~120 - 124 |
| C-4a | ~135 - 140 |
| C-9a | ~120 - 125 |
| C-1' | ~130 - 135 |
| C-2' | ~115 - 120 (d, ¹JCF ≈ 250 Hz) |
| C-3' | ~130 - 135 (d, ³JCF ≈ 8 Hz) |
| C-4' | ~124 - 128 (d, ⁴JCF ≈ 4 Hz) |
| C-5' | ~115 - 120 (d, ²JCF ≈ 20 Hz) |
| C-6' | ~130 - 135 |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the analysis of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound reference standard for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[3][4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for benzodiazepines.[5][6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][4]
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
NMR Data Acquisition
The following experiments are recommended for a comprehensive structural elucidation.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and neighboring protons (spin-spin coupling).
-
¹³C NMR: Shows the number of different carbon environments in the molecule.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that reveals proton-proton (¹H-¹H) spin-spin couplings, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two or three bonds, crucial for piecing together the carbon skeleton.
Table 3: Recommended NMR Acquisition Parameters
| Experiment | Spectrometer Frequency | Solvent | Temperature |
| ¹H NMR | 400 MHz or higher | CDCl₃ or DMSO-d₆ | 298 K |
| ¹³C NMR | 100 MHz or higher | CDCl₃ or DMSO-d₆ | 298 K |
| COSY | 400 MHz or higher | CDCl₃ or DMSO-d₆ | 298 K |
| HSQC | 400 MHz or higher | CDCl₃ or DMSO-d₆ | 298 K |
| HMBC | 400 MHz or higher | CDCl₃ or DMSO-d₆ | 298 K |
Data Interpretation and Structural Elucidation
The structural elucidation of this compound is achieved through the systematic interpretation of the acquired NMR spectra.
-
¹H and ¹³C NMR Analysis: The number of signals in the ¹H and ¹³C spectra will indicate the number of unique proton and carbon environments, respectively. The chemical shifts will provide clues about the electronic environment of each nucleus.
-
COSY Analysis: Cross-peaks in the COSY spectrum will establish the connectivity between adjacent protons, helping to identify spin systems within the aromatic rings and the diazepine ring.
-
HSQC Analysis: Each cross-peak in the HSQC spectrum will directly link a proton signal to its attached carbon signal, allowing for the unambiguous assignment of protonated carbons.
-
HMBC Analysis: HMBC correlations are key to assembling the molecular fragments. For instance, correlations from the methylene protons (H-3) to C-2 and C-5 would confirm their position in the diazepine ring. Correlations from the aromatic protons to their respective carbons and to quaternary carbons will help to piece together the entire molecular structure.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of novel compounds like this compound. By employing a combination of 1D and 2D NMR experiments, a complete and unambiguous assignment of the molecular structure can be achieved. The protocols and predicted data presented in this application note provide a robust framework for researchers and scientists involved in the analysis of this compound and other emerging benzodiazepines. While the provided spectral data is predictive, it serves as a strong starting point for the interpretation of experimental results.
References
Application Notes and Protocols for Desalkylquazepam Screening using a Competitive ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desalkylquazepam is a benzodiazepine and a precursor in the synthesis of other triazolobenzodiazepines.[1][2] Like other benzodiazepines, it is expected to act as a central nervous system depressant by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAa receptor. The development of a sensitive and specific enzyme-linked immunosorbent assay (ELISA) for the detection of this compound is crucial for various applications, including forensic toxicology, clinical diagnostics, and drug development research. This document provides a detailed protocol for the development of a competitive ELISA for the screening of this compound.
The assay is based on the principle of competitive binding between this compound in the sample and a this compound-enzyme conjugate for a limited number of specific anti-Desalkylquazepam antibody binding sites coated on a microplate. The amount of enzyme conjugate bound to the plate is inversely proportional to the concentration of this compound in the sample.
Pharmacological Context: Benzodiazepine Action at the GABAa Receptor
Benzodiazepines, including this compound, exert their effects by modulating the activity of the GABAa receptor, a ligand-gated ion channel in the central nervous system. The binding of GABA to its receptor opens the chloride channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Benzodiazepines bind to a specific site on the GABAa receptor, distinct from the GABA binding site, and allosterically increase the affinity of GABA for its receptor. This enhances the GABA-induced chloride ion influx, resulting in a more potent inhibitory effect.
Caption: GABAa Receptor Signaling Pathway.
Experimental Protocols
The development of a competitive ELISA for this compound involves several key stages: hapten synthesis, immunogen and coating antigen preparation, antibody production, and finally, the development and optimization of the ELISA protocol.
Hapten Synthesis: N-1 Carboxymethyl Derivative of this compound
To produce antibodies against a small molecule like this compound, it must first be conjugated to a larger carrier protein. This requires the synthesis of a hapten, a derivative of this compound containing a reactive functional group for conjugation. A common strategy for benzodiazepines is to introduce a linker arm at the N-1 position of the diazepine ring.
Materials:
-
This compound
-
Ethyl bromoacetate
-
Potassium carbonate (anhydrous)
-
Acetone
-
Hydrazine hydrate
-
Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR and Mass Spectrometry for characterization
Procedure:
-
Alkylation: Dissolve this compound in acetone. Add anhydrous potassium carbonate and ethyl bromoacetate. Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Purification of Intermediate: Once the reaction is complete, filter the mixture to remove potassium carbonate. Evaporate the solvent under reduced pressure. Purify the resulting crude product (this compound-N1-ethyl acetate) by column chromatography.
-
Hydrazinolysis: Dissolve the purified intermediate in methanol. Add hydrazine hydrate and stir the mixture at room temperature for several hours. Monitor the formation of the hydrazide derivative by TLC.
-
Purification of Hapten: Upon completion, evaporate the solvent. Purify the resulting this compound-N1-acetohydrazide (the hapten) by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized hapten using NMR and Mass Spectrometry.
Preparation of Immunogen and Coating Antigen
The synthesized hapten is then conjugated to carrier proteins. A different carrier protein should be used for the immunogen (for antibody production) and the coating antigen (for the ELISA plate) to avoid non-specific binding.
Materials:
-
This compound-N1-acetohydrazide (hapten)
-
Keyhole Limpet Hemocyanin (KLH) for immunogen
-
Bovine Serum Albumin (BSA) for coating antigen
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing
Procedure (Active Ester Method): [3]
-
Hapten Activation: Dissolve the hapten in a suitable organic solvent (e.g., DMF). Add EDC and NHS to activate the carboxyl group of the linker.
-
Protein Conjugation: Slowly add the activated hapten solution to a solution of the carrier protein (KLH or BSA) in PBS (pH 7.4). Stir the reaction mixture at 4°C overnight.
-
Purification: Purify the conjugates by dialysis against PBS to remove unreacted hapten and coupling reagents.
-
Characterization: Determine the conjugation ratio (moles of hapten per mole of protein) using MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.
Caption: Hapten Synthesis and Conjugation Workflow.
Antibody Production
Polyclonal or monoclonal antibodies can be generated. For screening purposes, polyclonal antibodies are often sufficient and more cost-effective.
Procedure (Polyclonal Antibody Production in Rabbits):
-
Pre-immune Serum Collection: Collect blood from healthy rabbits to obtain pre-immune serum.
-
Immunization: Emulsify the this compound-KLH immunogen with Freund's complete adjuvant (for the primary immunization) or incomplete adjuvant (for booster immunizations). Inject the emulsion subcutaneously into rabbits at multiple sites.
-
Booster Injections: Administer booster injections every 3-4 weeks.
-
Titer Monitoring: Collect small blood samples 7-10 days after each booster to monitor the antibody titer by indirect ELISA.
-
Antibody Purification: Once a high antibody titer is achieved, collect a larger volume of blood and purify the IgG fraction from the serum using protein A/G affinity chromatography.
Competitive ELISA Protocol
Materials:
-
96-well microtiter plates
-
Coating antigen (this compound-BSA)
-
Anti-Desalkylquazepam antibody
-
This compound standard solutions
-
Horseradish peroxidase (HRP) labeled secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Substrate solution (TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the this compound-BSA coating antigen in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of this compound standard solutions or samples to the wells. Then, add 50 µL of the diluted anti-Desalkylquazepam antibody. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
References
- 1. protocolsandsolutions.com [protocolsandsolutions.com]
- 2. Production of monoclonal antibody against clonazepam for immunoassay of benzodiazepine drugs in swine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Desalkylquazepam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility of Desalkylquazepam. The information is presented in a question-and-answer format to directly address common experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a poorly water-soluble compound. Available data indicates its solubility in aqueous and organic solvents as follows:
| Solvent | Solubility |
| PBS (pH 7.2) | 0.30 mg/mL[1] |
| DMF | 30 mg/mL[1] |
| DMSO | 20 mg/mL[1] |
| Ethanol | Slightly soluble[1] |
Q2: What are the primary challenges when working with this compound in aqueous solutions?
A2: The primary challenges include:
-
Low intrinsic aqueous solubility: This can hinder the preparation of stock solutions and lead to precipitation in aqueous buffers.[1]
-
Potential for precipitation: When diluting organic stock solutions into aqueous media, the compound may precipitate, leading to inaccurate concentrations and unreliable experimental results.
-
Difficulty in achieving therapeutic concentrations: For in vitro and in vivo studies, achieving the desired concentration in a physiologically relevant aqueous medium can be challenging.
Q3: What are the general strategies to improve the solubility of poorly water-soluble drugs like this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized as:
-
Physical Modifications:
-
Chemical Modifications:
II. Troubleshooting Guides
This section provides practical troubleshooting advice for common issues encountered during the handling and formulation of this compound.
Issue 1: Precipitation of this compound upon addition to aqueous buffer.
Possible Cause: The concentration of the organic solvent from the stock solution is too high in the final aqueous solution, causing the compound to crash out. The aqueous buffer's pH may not be optimal for solubility.
Troubleshooting Steps:
-
Reduce the volume of organic stock solution: Use a more concentrated stock solution to minimize the final percentage of the organic solvent in the aqueous medium. Aim for a final organic solvent concentration of less than 1%.
-
Employ a step-wise dilution: Instead of adding the stock solution directly to the final volume of the aqueous buffer, add it to a smaller volume of the buffer with vigorous stirring, and then bring it up to the final volume.
-
Utilize a cosolvent system: Prepare the final solution in a mixture of water and a water-miscible organic solvent (cosolvent) such as ethanol, propylene glycol, or polyethylene glycol (PEG).[6][7] The table below provides a starting point for cosolvent concentrations based on studies with other benzodiazepines.
| Cosolvent | Typical Concentration Range (% v/v) |
| Ethanol | 10 - 40 |
| Propylene Glycol | 10 - 50 |
| Polyethylene Glycol 400 | 20 - 60 |
-
Consider cyclodextrin complexation: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.
Issue 2: Inconsistent results in biological assays.
Possible Cause: Poor solubility leading to variable concentrations of the active compound. The compound may be precipitating over the course of the experiment.
Troubleshooting Steps:
-
Visually inspect for precipitation: Before and after the experiment, carefully check for any signs of precipitation in your solutions.
-
Quantify the concentration of this compound: Use an analytical method like HPLC-UV to confirm the concentration of this compound in your final aqueous solution before and after the experiment.
-
Incorporate a solubilizing agent in the assay medium: If compatible with your experimental system, include a low concentration of a non-ionic surfactant (e.g., Tween 80) or a cyclodextrin in your assay buffer to maintain solubility.
-
Prepare fresh solutions: Due to potential stability issues with solubilized forms, it is advisable to prepare fresh solutions of this compound for each experiment.
III. Experimental Protocols
The following are detailed methodologies for common solubility enhancement techniques that can be adapted for this compound.
Protocol 1: Solubility Enhancement using Cosolvents
Objective: To determine the optimal cosolvent and its concentration to achieve the desired aqueous concentration of this compound.
Materials:
-
This compound
-
Ethanol (95%)
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Phosphate buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
-
HPLC-UV system for quantification
Method:
-
Prepare a series of cosolvent-in-water solutions at different concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v) for each cosolvent (Ethanol, Propylene Glycol, PEG 400).
-
Add an excess amount of this compound to each cosolvent solution in a sealed vial.
-
Vortex the vials for 2 minutes to ensure thorough mixing.
-
Place the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC-UV method.
-
Plot the solubility of this compound as a function of the cosolvent concentration to identify the optimal formulation.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
Objective: To prepare an aqueous solution of this compound using cyclodextrin inclusion complexation.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Analytical balance
-
pH meter
Method:
-
Prepare a stock solution of HP-β-CD in deionized water (e.g., 20% w/v).
-
Slowly add a pre-weighed amount of this compound to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24 hours to allow for complex formation.
-
After 24 hours, visually inspect the solution for any undissolved particles. If present, filter the solution through a 0.22 µm filter.
-
Determine the concentration of this compound in the final solution using HPLC-UV.
IV. Visualizations
The following diagrams illustrate key concepts and workflows related to overcoming the poor solubility of this compound.
Caption: Workflow for addressing poor solubility of this compound.
Caption: Cyclodextrin inclusion complex formation for solubility enhancement.
References
- 1. caymanchem.com [caymanchem.com]
- 2. hrpub.org [hrpub.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of benzodiazepines solubility using different cosolvency models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Cyclodextrin solubilization of benzodiazepines: formulation of midazolam nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6699849B1 - Cyclodextrin complexes of benzodiazepines - Google Patents [patents.google.com]
Navigating the Synthesis of Desalkylquazepam: A Technical Support Guide for Yield Improvement
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the synthetic routes to Desalkylquazepam. Our aim is to equip researchers with the necessary information to optimize reaction conditions, improve yields, and ensure the purity of the final product.
I. Overview of Synthetic Strategy
The most common synthetic approach to this compound (7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione) involves a two-step process. The first step is the synthesis of the lactam precursor, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. The second, and often more challenging step, is the thionation of this precursor to yield the final this compound product. This guide will focus on troubleshooting and optimizing both stages of this synthesis.
II. Experimental Protocols
A. Synthesis of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Precursor)
-
Reaction: A mixture of 2-amino-5-chloro-2'-fluorobenzophenone, glycine ethyl ester hydrochloride, and pyridine is heated. The resulting product is then cyclized using sodium methoxide in toluene. A detailed protocol can be found in the patent literature, with reported yields of approximately 71%[1].
B. Thionation of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This crucial step involves the conversion of the lactam's carbonyl group to a thiocarbonyl group. Several reagents can be employed for this transformation, each with its own set of advantages and disadvantages.
1. Using Phosphorus Pentasulfide (P₄S₁₀)
-
Procedure: A solution of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one in pyridine is treated with phosphorus pentasulfide and heated under reflux for approximately 2 hours in a nitrogen atmosphere. The pyridine is then removed in vacuo, and the residue is worked up by pouring it onto crushed ice, followed by extraction with methylene chloride. The product is purified by recrystallization from an ethanol-water mixture[2].
2. Using Lawesson's Reagent
-
General Procedure: The lactam precursor is refluxed with 0.5-0.6 equivalents of Lawesson's reagent in an anhydrous solvent such as toluene or xylene at 70-80°C under a nitrogen atmosphere. For analogous benzodiazepines, this method has been reported to yield the corresponding thione in 75-85% yields[3].
III. Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of this compound and its precursor.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
Q1: My yield for the precursor, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is significantly lower than the reported 71%. What are the possible causes?
A1:
-
Purity of Starting Materials: Ensure that the 2-amino-5-chloro-2'-fluorobenzophenone and glycine ethyl ester hydrochloride are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.
-
Reaction Conditions: The cyclization step is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction temperature and time should also be carefully controlled as specified in the protocol.
-
Base Activity: The activity of the sodium methoxide used for cyclization is crucial. Use freshly opened or properly stored reagent to ensure its reactivity.
Q2: During the thionation step with Phosphorus Pentasulfide (P₄S₁₀), my reaction mixture turns very dark, and I isolate a tarry substance instead of a crystalline product. What is happening?
A2: This is a common issue with P₄S₁₀, which is a harsh thionating agent.
-
Over-thionation and Decomposition: P₄S₁₀ can lead to the formation of various side products and decomposition of the desired thione, especially at high temperatures or with prolonged reaction times[4]. The dark color indicates the formation of complex phosphorus-sulfur byproducts and potential degradation of the benzodiazepine ring.
-
Troubleshooting:
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Reduce Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC) and stop it as soon as the starting material is consumed.
-
Alternative Reagent: Consider using a milder thionating agent like Lawesson's Reagent, which is known to give cleaner reactions and higher yields for many substrates[5][6].
-
Q3: I am using Lawesson's Reagent for the thionation, but the reaction is very slow or incomplete. How can I improve this?
A3:
-
Reagent Quality: Lawesson's Reagent can degrade over time, especially if not stored properly. Use a fresh batch of the reagent for best results.
-
Solvent Choice: Ensure the solvent (e.g., toluene, xylene) is completely anhydrous. Traces of water can react with Lawesson's Reagent and reduce its effectiveness.
-
Stoichiometry: While 0.5-0.6 equivalents are often recommended, you may need to empirically optimize the amount of Lawesson's Reagent for your specific substrate and reaction scale.
-
Temperature: While milder than P₄S₁₀, Lawesson's Reagent still requires elevated temperatures. Ensure your reaction is maintained at the recommended temperature (70-80°C)[3].
Q4: I have successfully synthesized this compound, but I am having difficulty purifying it. What are the recommended purification methods?
A4:
-
Recrystallization: This is the most common method for purifying the final product. A mixture of ethanol and water is often effective[2]. You may need to experiment with different solvent systems (e.g., methanol, ethyl acetate/hexanes) to find the optimal conditions for crystallization.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, for example for use as an analytical standard, preparative HPLC is a suitable method[7][8].
Q5: I observe an unexpected side product in my thionation reaction. What could it be?
A5:
-
Unreacted Starting Material: The most common "side product" is unreacted 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. This can be addressed by increasing the reaction time or the amount of thionating agent.
-
Hydrolysis Product: The thione functional group can be susceptible to hydrolysis back to the corresponding carbonyl compound, especially during aqueous workup. It is important to work quickly and avoid prolonged exposure to acidic or basic aqueous conditions.
-
Dimerization: Thioketones can sometimes undergo dimerization[7]. This is less common with sterically hindered molecules like this compound but is a possibility.
-
Phosphorus Byproducts: When using P₄S₁₀ or Lawesson's Reagent, various phosphorus-containing byproducts are formed. These are typically removed during workup and purification.
IV. Data Presentation: Comparison of Thionating Agents
| Thionating Agent | Typical Yields (for similar benzodiazepines) | Reaction Conditions | Advantages | Disadvantages |
| Phosphorus Pentasulfide (P₄S₁₀) | Variable, can be lower | Reflux in pyridine for ~2 hours[2] | Readily available, inexpensive | Harsh conditions, can lead to decomposition and side products, difficult workup[4] |
| Lawesson's Reagent | 75-85%[3] | 70-80°C in toluene or xylene[3] | Milder than P₄S₁₀, cleaner reactions, higher yields in many cases[5][6] | More expensive than P₄S₁₀, can be sensitive to moisture |
| Hydrogen Sulfide (H₂S) | Not reported for this specific reaction | Room temperature in THF with a base[1] | Very mild conditions | H₂S is a toxic gas requiring special handling procedures |
V. Mandatory Visualizations
General Synthetic Route
Caption: Synthetic route to this compound.
This guide provides a starting point for troubleshooting and optimizing the synthesis of this compound. As with any chemical synthesis, careful experimentation and analysis are key to achieving high yields and purity.
References
- 1. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. audreyli.com [audreyli.com]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. Purification of a benzodiazepine from bovine brain and detection of benzodiazepine-like immunoreactivity in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Demonstration and purification of an endogenous benzodiazepine from the mammalian brain with a monoclonal antibody to benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Ion Suppression in LC-MS Analysis of Desalkylquazepam
Welcome to the technical support center for the LC-MS analysis of Desalkylquazepam. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1] In complex biological matrices such as plasma or urine, components like phospholipids, salts, and proteins are common causes of ion suppression.[2]
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: A common and effective method to identify ion suppression is a post-column infusion experiment. This involves infusing a constant flow of a this compound standard solution into the MS detector after the LC column. A blank matrix sample is then injected onto the column. A drop in the constant signal baseline at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.
Q3: What are the most effective sample preparation techniques to reduce ion suppression for this compound?
A3: The choice of sample preparation technique is crucial for minimizing ion suppression. While simple protein precipitation (PPT) is a quick method, it is often less effective at removing interfering matrix components like phospholipids.[3] More rigorous techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up the sample and reducing matrix effects.[4] Mixed-mode SPE, in particular, has been shown to be superior to reversed-phase SPE for reducing matrix effects in benzodiazepine analysis.[5] A simple dilution of the sample can also be a surprisingly effective strategy to minimize ion suppression.[1]
Q4: Can chromatographic conditions be optimized to mitigate ion suppression?
A4: Yes, optimizing the chromatographic separation is a key strategy. The goal is to separate the elution of this compound from the regions where matrix components elute, which is often at the beginning and end of the chromatogram.[6] This can be achieved by adjusting the mobile phase composition, the gradient profile, and the flow rate. Using a column with a different selectivity, such as a C18 or a phenyl-hexyl column, can also improve the separation from interfering matrix components.[7]
Q5: Are there any mass spectrometry source parameters that can be adjusted to reduce ion suppression?
A5: While less common than sample preparation and chromatography modifications, adjusting MS source parameters can have an impact. For instance, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for some compounds. Optimizing parameters such as capillary voltage, gas temperature, and gas flow rate may also help to minimize ion suppression.
Q6: How can the use of an internal standard help with ion suppression?
A6: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. A SIL internal standard will co-elute with the analyte and experience similar ion suppression effects. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.
Comparative Analysis of Sample Preparation Techniques
The following table summarizes the effectiveness of common sample preparation techniques in reducing ion suppression for benzodiazepines, including this compound, based on literature findings.
| Sample Preparation Technique | Principle | Relative Effectiveness in Reducing Ion Suppression | Typical Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Low to Moderate | >80% | Fast, simple, and inexpensive. | Does not effectively remove phospholipids and other interfering substances.[3][8] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate to High | 70-90% | Good removal of salts and some phospholipids. | Can be labor-intensive and uses large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High | 80-100% | Excellent for removing a wide range of interferences, leading to a cleaner extract and reduced matrix effects.[4][9] | More complex and costly than PPT and LLE. |
| Sample Dilution | Reducing the concentration of matrix components by diluting the sample. | Moderate to High | 100% (of diluted sample) | Very simple and cost-effective. | May reduce analyte concentration below the limit of quantitation.[1] |
Detailed Experimental Protocol: SPE-LC-MS/MS for this compound in Human Plasma
This protocol provides a starting point for developing a robust LC-MS/MS method for this compound with minimized ion suppression.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX)
-
Conditioning: 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Mix 500 µL of plasma with an internal standard solution and 500 µL of 4% phosphoric acid. Load the entire volume onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1 N HCl.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-4.0 min: 10-90% B
-
4.0-5.0 min: 90% B
-
5.1-6.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions for this compound:
-
Precursor Ion (m/z): 271.1
-
Product Ion 1 (m/z): 140.1 (Quantifier)
-
Product Ion 2 (m/z): 205.1 (Qualifier)
-
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Troubleshooting Workflow for Ion Suppression
This diagram illustrates a logical workflow for identifying and mitigating ion suppression in your LC-MS analysis of this compound.
Caption: Troubleshooting workflow for ion suppression.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in Blood Sample Analysis for Desalkylquazepam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Desalkylquazepam in blood samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., blood, plasma).[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In blood samples, common sources of matrix effects include phospholipids, salts, and endogenous metabolites that can interfere with the ionization of this compound in the mass spectrometer's ion source.[3]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: Two common methods to assess matrix effects are:
-
Post-Extraction Spike Analysis: This involves comparing the peak area of this compound in a solution prepared in a clean solvent with the peak area of this compound spiked into an extracted blank matrix sample. A significant difference between these two signals indicates the presence of matrix effects.[1]
-
Post-Column Infusion: In this method, a constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any fluctuation (typically a dip) in the constant signal at the retention time of this compound indicates the presence of ion suppression or enhancement.[1][4]
Q3: What are the primary strategies to minimize or eliminate matrix effects in my experiments?
A3: Mitigating matrix effects typically involves a multi-pronged approach focusing on three key areas:
-
Effective Sample Preparation: The goal is to remove interfering components from the blood sample before analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[2][5] SPE is often considered highly effective for cleaning up complex biological samples.[1][2]
-
Chromatographic Separation: Optimizing the LC conditions can separate this compound from the interfering matrix components, preventing them from co-eluting and reaching the mass spectrometer at the same time.[1]
-
Calibration Strategy: Using matrix-matched calibrators or, ideally, a stable isotope-labeled internal standard (SIL-IS) for this compound can help to compensate for matrix effects, as the internal standard will be affected in a similar way to the analyte.[2]
Q4: I've identified significant ion suppression. What is my first troubleshooting step?
A4: If you've confirmed significant ion suppression, the most effective first step is to improve your sample preparation method to enhance the removal of interfering matrix components.[1][5] Consider switching from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][2][5]
Data on Matrix Effects for Designer Benzodiazepines in Blood
The following table summarizes matrix effect data for a panel of designer benzodiazepines, which can provide a reference for the expected range of matrix effects in the analysis of this compound in blood samples. A value of 0% indicates no matrix effect, negative values indicate ion suppression, and positive values indicate ion enhancement.
| Compound | Matrix Effect (%) |
| 3-hydroxyphenazepam | -52% to 33% |
| Clobazam | -52% to 33% |
| Clonazolam | -52% to 33% |
| Delorazepam | -52% to 33% |
| Deschloroetizolam | -52% to 33% |
| Diclazepam | -52% to 33% |
| Flualprazolam | -52% to 33% |
| Flubromazepam | -52% to 33% |
| Flubromazolam | -52% to 33% |
| Flunitrazolam | -52% to 33% |
| Meclonazepam | -52% to 33% |
| Nifoxipam | -52% to 33% |
| Pyrazolam | -52% to 33% |
| Data sourced from a study on 13 designer benzodiazepines in postmortem blood.[4][6] |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used to minimize matrix effects in the analysis of benzodiazepines like this compound from blood samples.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the analysis of designer benzodiazepines in blood.[1]
-
Sample Pre-treatment: To 1 mL of blood sample, add 1 mL of acetate buffer (pH 4.5) and vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 3,000 rpm for 10 minutes.
-
Loading: Decant the supernatant onto a pre-conditioned Clean Screen XCEL I SPE column (130 mg/6 mL) with an applied pressure of 1-2 psi.
-
Washing:
-
Wash the column with 3 mL of distilled water.
-
Wash the column with 3 mL of 5% acetonitrile in acetate buffer (pH 4.5) with an applied pressure of 2-4 psi.
-
-
Drying: Dry the column for 15 minutes at 60 psi.
-
Elution: Elute the analytes with 2 mL of ethyl acetate: ammonium hydroxide (98:2, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 0.1 mL of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a general method for the extraction of benzodiazepines from blood.[7]
-
Sample Preparation: To 0.5 mL of blood in a glass tube, add 50 µL of the internal standard working solution.
-
Basification and Extraction: Add 1.75 mL of 4.5% ammonia solution and 10 mL of 1-chlorobutane.
-
Mixing: Mix the contents on a mechanical mixer for 10 minutes.
-
Centrifugation: Centrifuge to separate the aqueous and organic layers.
-
Solvent Transfer: Transfer the organic layer to a clean glass tube.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness. Reconstitute the residue in 100 µL of the mobile phase.
Visual Troubleshooting and Explanations
Troubleshooting Workflow for Matrix Effects
The following diagram outlines a logical workflow for identifying and mitigating matrix effects in your this compound analysis.
Caption: Troubleshooting workflow for matrix effects.
Mechanism of Ion Suppression in LC-MS/MS
This diagram illustrates the process of ion suppression in the electrospray ionization (ESI) source of a mass spectrometer.
Caption: Mechanism of ion suppression in ESI-MS.
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. drugsandalcohol.ie [drugsandalcohol.ie]
- 3. selectscience.net [selectscience.net]
- 4. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 5. Quantitative analysis of quazepam and its metabolites in human blood, urine, and bile by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Technical Support Center: Optimizing GC-MS Parameters for Desalkylquazepam Derivatives
Welcome to the technical support center for the analysis of desalkylquazepam and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound, like many benzodiazepines, contains polar functional groups. These groups can cause poor chromatographic peak shape (tailing), low sensitivity, and thermal degradation in the hot GC inlet.[1][2] Derivatization, most commonly silylation, masks these polar groups, increasing the volatility and thermal stability of the analyte, which leads to improved peak symmetry, increased sensitivity, and more reproducible results.[3][4][5]
Q2: What is the recommended derivatization technique for this compound?
A2: Silylation is a widely used and effective derivatization technique for benzodiazepines.[3][6] Specifically, forming tert-butyldimethylsilyl (TBDMS) derivatives using a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) has been shown to produce stable and reproducible derivatives for benzodiazepine analysis.[4][7] Another common and effective reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3][6][8] The choice of reagent can depend on the specific instrumentation and desired stability of the derivative.
Q3: I am not getting a good signal for my derivatized this compound. What are the possible causes?
A3: A poor signal can be due to several factors:
-
Incomplete Derivatization: The derivatization reaction may be incomplete. Key factors for successful silylation include the concentration of the silylating agent and the volume of the solvent.[3][6] Ensure that the sample is dry before adding the derivatization reagent, as moisture can deactivate the reagent.
-
Active Sites in the GC System: Benzodiazepines are prone to adsorption at active sites in the GC inlet liner and the front of the analytical column.[1][2] This leads to a loss of the analyte and a reduced signal. Using an inert inlet liner and a properly deactivated GC column is crucial.[9][10]
-
Injector Temperature: While the injector needs to be hot enough to volatilize the sample, excessively high temperatures can cause degradation of the analyte, even after derivatization. An optimal injector temperature needs to be determined empirically.
-
Leaks in the System: A leak in the injector can lead to a loss of sample and a reduced signal.[11]
Q4: What are the expected mass fragments for a silylated this compound derivative?
A4: While specific mass spectral data for this compound derivatives is not yet widely published due to its novelty, general fragmentation patterns for silylated benzodiazepines can be informative. For trimethylsilyl (TMS) derivatives, a characteristic fragment at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, is often observed.[12] The molecular ion (M⁺) peak may or may not be present. Other significant fragments will arise from the cleavage of the benzodiazepine ring structure. For TBDMS derivatives, a characteristic loss of a tert-butyl group (57 amu) from the molecular ion is common. Researchers should perform their own fragmentation analysis to confirm the identity of their derivatized compound.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound derivatives.
| Problem | Possible Causes | Recommended Solutions |
| Peak Tailing | 1. Active Sites: Interaction of the analyte with active silanol groups in the inlet liner or on the column.[10] 2. Improper Column Installation: Incorrect column positioning in the inlet or detector can create dead volumes.[13][14] 3. Contamination: Buildup of non-volatile matrix components at the head of the column.[13] 4. Incomplete Derivatization: Residual polar groups on the analyte can cause tailing. | 1. Use a deactivated, inert inlet liner (e.g., base-deactivated).[9][10] Consider using analyte protectants like sorbitol to reduce liner activity.[1] 2. Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut.[14][15] 3. Trim the first few centimeters of the analytical column.[13] 4. Optimize the derivatization protocol (see Experimental Protocols section). Ensure the sample is completely dry before adding the reagent. |
| Poor Reproducibility | 1. Injector Discrimination: Inconsistent vaporization in the inlet. 2. Variable Derivatization: Inconsistent reaction conditions. 3. Syringe Issues: A dirty or faulty syringe can lead to inconsistent injection volumes.[11] 4. Inlet Liner Activity: Active sites in the liner can degrade over time, leading to variable analyte loss.[1] | 1. Use an inert inlet liner with glass wool to promote consistent vaporization.[9] 2. Ensure precise control over reagent volumes, reaction time, and temperature.[3][6] 3. Clean or replace the syringe.[11] 4. Replace the inlet liner regularly. |
| No Peak Detected | 1. Complete Analyte Loss: Severe adsorption or degradation in the GC system. 2. Derivatization Failure: The analyte was not successfully derivatized and did not elute from the column. 3. Incorrect MS Parameters: The mass spectrometer is not set to monitor the correct ions. | 1. Check the inertness of the entire flow path.[2] Start with a fresh, deactivated liner and trim the column. 2. Verify the derivatization procedure with a standard of a related, well-characterized benzodiazepine. 3. Confirm the expected mass-to-charge ratios (m/z) for the derivatized analyte and ensure they are included in the acquisition method. |
| Ghost Peaks | 1. Carryover: Residual sample from a previous injection. 2. Septum Bleed: Degradation of the inlet septum at high temperatures. | 1. Perform a solvent blank injection to confirm carryover. If present, clean the syringe and consider a more rigorous wash protocol. 2. Use a high-quality, low-bleed septum and ensure the injector temperature does not exceed its maximum recommended temperature. |
Quantitative Data
Due to the recent emergence of this compound, a comprehensive database of its GC-MS parameters is still under development. The following table provides a template for researchers to populate with their own experimental data for this compound derivatives. For reference, typical parameters for a related N-desalkyl benzodiazepine, nordiazepam (as a TMS derivative), are often in the ranges provided.
| Parameter | This compound-TMS Derivative (User-Determined) | This compound-TBDMS Derivative (User-Determined) | Nordiazepam-TMS Derivative (Reference Range) |
| Retention Time (min) | e.g., 12.5 | e.g., 14.2 | 11 - 13 |
| Target Ion (m/z) | e.g., 376 (M+) | e.g., 418 (M+) | 342 (M+) |
| Qualifier Ion 1 (m/z) | e.g., 361 | e.g., 361 | 313 |
| Qualifier Ion 2 (m/z) | e.g., 255 | e.g., 255 | 285 |
| LOD (ng/mL) | User-determined | User-determined | 0.5 - 5 |
| LOQ (ng/mL) | User-determined | User-determined | 2 - 10 |
| Linearity (r²) | User-determined | User-determined | > 0.99 |
Experimental Protocols
Protocol 1: Silylation of this compound
This protocol provides a general procedure for the silylation of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
Materials:
-
This compound standard or extracted sample
-
Silylating reagent:
-
Option A: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)
-
Option B: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Inert gas (e.g., nitrogen, argon)
-
Heated reaction block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Evaporate the sample extract containing this compound to complete dryness under a gentle stream of inert gas. It is critical to remove all moisture.
-
Reconstitution: Reconstitute the dry residue in 50 µL of anhydrous solvent (e.g., ethyl acetate).
-
Derivatization:
-
Option A (TMS derivative): Add 50 µL of BSTFA + 1% TMCS to the vial.[8]
-
Option B (TBDMS derivative): Add 50 µL of MTBSTFA to the vial.
-
-
Reaction: Cap the vial tightly and heat at 70-80°C for 20-30 minutes.[8]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1-2 µL into the GC-MS system.
Protocol 2: GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis of silylated this compound. These should be optimized for your specific instrument and column.
| GC Parameter | Suggested Value |
| Inlet Temperature | 260 - 280 °C |
| Injection Mode | Splitless (for trace analysis) |
| Liner | Deactivated, single taper with glass wool |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min |
| Oven Program | Initial: 150°C, hold for 1 min Ramp 1: 20°C/min to 280°C, hold for 5 min Ramp 2: 10°C/min to 310°C, hold for 2 min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| MS Parameter | Suggested Value |
| Ion Source Temperature | 230 - 250 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (for initial identification) or Selected Ion Monitoring (SIM) (for quantification) |
| Scan Range (m/z) | 50 - 550 |
Visualizations
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
References
- 1. gcms.cz [gcms.cz]
- 2. agilent.com [agilent.com]
- 3. Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 14 benzodiazepines and hydroxy metabolites, zaleplon and zolpidem as tert-butyldimethylsilyl derivatives compared with other common silylating reagents in whole blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. [PDF] Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS | Semantic Scholar [semanticscholar.org]
- 7. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. chromtech.net.au [chromtech.net.au]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Desalkylquazepam Stability and Storage
Disclaimer: Desalkylquazepam is a novel designer benzodiazepine. As of December 2025, there is limited publicly available data on its specific stability profile and degradation pathways. This guide is based on established principles of benzodiazepine and thioamide chemistry and is intended to provide a framework for researchers to design and execute their own stability studies. The information provided should be used as a reference and not as a substitute for rigorous experimental validation.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues researchers may encounter during their experiments with this compound.
| Issue/Question | Possible Causes | Recommended Actions |
| 1. Unexpectedly low assay values for this compound in stored samples. | - Degradation due to improper storage: Exposure to light, elevated temperature, or humidity. - Hydrolysis: Particularly if stored in protic solvents or at non-neutral pH. The thione group may be susceptible to hydrolysis to the corresponding lactam. - Oxidation: The thione group can be oxidized, especially in the presence of oxidizing agents or peroxides in solvents. - Adsorption to container surfaces: Highly pure compounds can adsorb to glass or plastic surfaces, especially at low concentrations. | - Verify storage conditions: Ensure samples are stored in amber vials, protected from light, at recommended temperatures (see FAQ section). - Analyze for potential degradants: Use a stability-indicating analytical method (e.g., gradient HPLC-UV/MS) to check for new peaks that may correspond to degradation products. - Perform a forced degradation study: Subject a fresh sample to acidic, basic, oxidative, thermal, and photolytic stress to identify potential degradation products and pathways. - Use silanized glassware or polypropylene containers: To minimize adsorption. |
| 2. Appearance of unknown peaks in the chromatogram of a stored this compound sample. | - Formation of degradation products: As described above (hydrolysis, oxidation, photolysis). - Contamination: From the storage container, solvent, or handling. - Matrix effects: If analyzing biological samples, endogenous components may interfere. | - Characterize the unknown peaks: Use mass spectrometry (MS) to determine the molecular weight of the unknown peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation; a decrease of 16 amu may suggest conversion of thione to amide). - Run a blank sample: Analyze the solvent and container used for storage to rule out contamination. - Optimize sample preparation: For biological matrices, use a robust extraction method like solid-phase extraction (SPE) to remove interfering substances. |
| 3. Inconsistent analytical results between different batches or time points. | - Non-homogeneity of the sample: If the bulk material is not properly mixed. - Inconsistent sample preparation: Variations in extraction efficiency, dilution, or derivatization. - Analytical instrument variability: Fluctuations in detector response, column performance, or mobile phase composition. - Freeze-thaw cycles: For frozen solutions, repeated freeze-thaw cycles can accelerate degradation. | - Ensure sample homogeneity: Thoroughly mix the bulk powder before weighing. - Standardize protocols: Use a validated standard operating procedure (SOP) for all sample preparation steps. - Use an internal standard: To correct for variations in sample preparation and instrument response. - Validate the analytical method: Perform a full method validation according to ICH guidelines (accuracy, precision, linearity, specificity, robustness). - Aliquot samples: For frozen solutions, store in single-use aliquots to avoid multiple freeze-thaw cycles. |
| 4. Color change or precipitation in this compound solutions during storage. | - Degradation: Formation of colored degradation products. - Exceeding solubility limit: If the concentration is too high for the chosen solvent, especially at lower temperatures. - pH shift: Changes in pH can affect solubility and stability. | - Investigate the precipitate: Analyze the precipitate to determine if it is the parent compound or a degradant. - Check solubility: Determine the solubility of this compound in the storage solvent at the storage temperature. - Buffer the solution: If pH is a critical factor, use a suitable buffer system. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for pure this compound powder?
A1: Based on general guidelines for benzodiazepines, solid this compound should be stored in a cool, dark, and dry place. Recommended conditions are:
-
Temperature: 2-8°C for long-term storage.
-
Light: Protected from light in amber, airtight containers.
-
Humidity: Stored with a desiccant to minimize moisture exposure.
Q2: What is the recommended solvent for preparing this compound stock solutions for storage?
A2: Aprotic solvents are generally preferred for long-term storage of benzodiazepines to minimize hydrolysis.
-
Recommended: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Use with caution: Methanol and ethanol can be used for short-term storage but may lead to solvolysis over time.
-
Avoid: Aqueous solutions without pH control are not recommended for long-term storage. If aqueous solutions are necessary, they should be buffered and stored at low temperatures.
Q3: How stable is this compound in biological matrices like blood or plasma?
A3: Specific stability data for this compound in biological matrices is not yet available. However, many benzodiazepines are susceptible to degradation by enzymes present in biological samples.[1] Therefore, it is crucial to:
-
Analyze samples as soon as possible after collection.
-
Store samples at low temperatures (-20°C or -80°C).
-
Add preservatives or enzyme inhibitors if long-term storage is required.
-
Perform freeze-thaw stability studies to assess the impact of sample handling.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its structure (a benzodiazepine with a thione group), the following degradation pathways are plausible:
-
Hydrolysis of the thione group: The C=S bond can be hydrolyzed to a C=O bond, forming the corresponding lactam analog of this compound. This is a common reaction for thioamides.
-
Oxidation of the thione group: The thione can be oxidized to a thioamide S-oxide and further to a thioamide S,S-dioxide. These intermediates can be unstable and may lead to the formation of the corresponding amide (lactam).
-
Hydrolysis of the diazepine ring: Like other benzodiazepines, the seven-membered diazepine ring can undergo hydrolytic cleavage, particularly under acidic or basic conditions.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to various degradation products.
Q5: How can I develop a stability-indicating analytical method for this compound?
A5: A stability-indicating method is one that can separate the intact drug from its degradation products. To develop such a method:
-
Perform forced degradation studies: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Use a high-resolution chromatographic technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a gradient elution is a good starting point.
-
Employ a universal detection method: A photodiode array (PDA) detector can help to identify peak purity, and a mass spectrometer (MS) can be used to identify the degradation products.
-
Validate the method: Once the method can separate the parent drug from its degradants, it must be validated according to ICH Q2(R1) guidelines.
Data Presentation
The following tables illustrate how quantitative data from a hypothetical forced degradation study of this compound could be presented.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected | Major Degradation Product (Proposed) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | Hydrolyzed diazepine ring product |
| 0.1 M NaOH (60°C, 8h) | 25.8 | 3 | Lactam analog |
| 10% H₂O₂ (RT, 24h) | 18.5 | 2 | Thioamide S-oxide, Lactam analog |
| Thermal (80°C, 48h) | 8.1 | 1 | Minor unidentified degradant |
| Photolytic (ICH Q1B) | 12.4 | 2 | Photodegradation adduct |
| Control (RT, 48h) | < 1.0 | 0 | - |
Table 2: Chromatographic Data for this compound and its Major Degradants
| Compound | Retention Time (min) | λmax (nm) | [M+H]⁺ (m/z) |
| This compound | 12.5 | 245, 310 | 305.0 |
| Degradant 1 (Lactam analog) | 10.2 | 240, 280 | 289.0 |
| Degradant 2 (Hydrolyzed ring) | 8.7 | 255 | 323.0 |
| Degradant 3 (Thioamide S-oxide) | 11.8 | 250, 300 | 321.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, validated HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 0, 4, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. At appropriate time points (e.g., 0, 1, 4, 8h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 10% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 48 hours. Also, prepare a solution of this compound in a suitable solvent and subject it to the same conditions. At the end of the study, dissolve the solid in a suitable solvent and dilute both samples for analysis.
-
Photolytic Degradation: Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method. Calculate the percentage of degradation and identify the major degradation products by their retention times, UV spectra, and mass-to-charge ratios.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, PDA detector, and mass spectrometer.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: PDA at 200-400 nm, MS in positive ion mode.
Procedure:
-
Inject a standard solution of this compound to determine its retention time and spectral characteristics.
-
Inject the stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the separation of the parent peak from any degradation product peaks.
-
Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Once optimized, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Mandatory Visualizations
References
Technical Support Center: Method Validation for Novel Benzodiazepines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of method validation for novel benzodiazepines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
| Issue | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) in LC-MS/MS | 1. Check Column Health: Ensure the column is not overloaded or contaminated. 2. Optimize Mobile Phase: Adjust the pH of the mobile phase; benzodiazepines are basic compounds and a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. 3. Sample Solvent: Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase to avoid peak distortion.[1] |
| High Background Noise or Contamination | 1. Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and freshly prepared reagents. 2. Clean the Ion Source: Contamination can build up in the ion source, leading to high background noise.[2] 3. Check for Carryover: Inject a blank solvent after a high-concentration sample to ensure no residual analyte is present in the system. |
| Inconsistent Retention Times | 1. System Equilibration: Ensure the LC system is adequately equilibrated with the mobile phase before starting the analytical run. 2. Temperature Control: Use a column oven to maintain a stable column temperature, as fluctuations can affect retention times. 3. Pump Performance: Check for pressure fluctuations, which may indicate issues with the pump, such as air bubbles or leaks.[2] |
| Low Signal Intensity | 1. Ion Source Optimization: Optimize ion source parameters such as gas temperature, gas flow, nebulizer pressure, and capillary voltage for the specific analytes.[3] 2. Check for Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte.[2] 3. Sample Preparation: Improve sample clean-up to remove interfering substances. |
| Significant Ion Suppression/Enhancement (Matrix Effect) | 1. Improve Sample Preparation: Utilize more effective sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components.[4] 2. Chromatographic Separation: Modify the LC method to chromatographically separate the analyte from the interfering matrix components.[5] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, providing more accurate quantification. 4. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects. |
| False-Negative Results with Immunoassays | 1. Cross-Reactivity: Be aware that immunoassays developed for classical benzodiazepines may have poor cross-reactivity with novel or designer benzodiazepines and their metabolites.[6][7] 2. Metabolite Glucuronidation: Many benzodiazepine metabolites are excreted as glucuronides, which may not be detected by some immunoassays. Consider using an assay that includes a hydrolysis step with β-glucuronidase to cleave the glucuronide moiety.[7] 3. Confirmation Analysis: Always confirm presumptive positive or negative immunoassay results with a more specific method like LC-MS/MS, especially when novel benzodiazepines are suspected.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in validating methods for novel benzodiazepines?
A1: The primary challenges include:
-
Availability of Reference Materials: A lack of certified reference materials and isotopically labeled internal standards for new designer benzodiazepines can hinder method development and validation.
-
Metabolite Identification: The metabolic pathways of many novel benzodiazepines are not well-characterized, making it difficult to include relevant metabolites in analytical methods.
-
Cross-Reactivity in Immunoassays: Screening with immunoassays is often unreliable due to low and unpredictable cross-reactivity of these new compounds with antibodies designed for traditional benzodiazepines.[6]
-
Matrix Effects: Biological matrices like blood and urine are complex and can cause significant ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy and precision.[6][9]
-
Rapid Emergence of New Analogs: The continuous introduction of new designer benzodiazepines requires constant updating and re-validation of analytical methods.[8]
Q2: How do I assess for matrix effects in my LC-MS/MS method?
A2: A common method is the post-extraction spike experiment. This involves comparing the peak area of an analyte in a neat solution to the peak area of the same amount of analyte spiked into a blank matrix extract that has gone through the entire sample preparation process. A significant difference in peak areas indicates the presence of matrix effects.
Q3: What are the key validation parameters I need to assess for a quantitative LC-MS/MS method for novel benzodiazepines?
A3: According to guidelines from organizations like the FDA and recommendations from scientific working groups, the key validation parameters for quantitative methods include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Matrix Effect: The effect of co-eluting, interfering substances on the ionization of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw, long-term storage).[10]
Q4: My immunoassay screen for benzodiazepines is negative, but I still suspect their presence. What should I do?
A4: A negative immunoassay result does not rule out the presence of novel benzodiazepines. Many designer benzodiazepines have poor cross-reactivity with commercial immunoassays.[6] In such cases, it is crucial to perform a confirmation test using a more sensitive and specific method like LC-MS/MS. Studies have shown that a significant percentage of samples that are negative by immunoassay can be positive for novel benzodiazepines when analyzed by LC-MS/MS.[8]
Q5: How should I store my biological samples for benzodiazepine analysis to ensure stability?
A5: For long-term storage, samples should be kept frozen at -20°C or ideally at -80°C.[11][12] Studies have shown significant degradation of some benzodiazepines at room temperature and even at 4°C over time.[11][12] It is also important to minimize freeze-thaw cycles, as this can lead to degradation of certain analytes.[13]
Quantitative Data Summary
The following tables summarize validation parameters from various published methods for the analysis of novel benzodiazepines.
Table 1: LC-MS/MS Method Validation Parameters for Novel Benzodiazepines in Blood
| Parameter | Flualprazolam, Etizolam, etc. | 13 Designer Benzodiazepines |
| Linear Range | Varies by compound (e.g., 5-100 ng/mL or 25-500 ng/mL) | 1–200 ng/mL (up to 500 ng/mL for some) |
| LOQ | 5 or 25 ng/mL | 1 ng/mL |
| LOD | 1 or 5 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 14% | 3–20% |
| Inter-day Precision (%RSD) | Not specified | 4–21% |
| Bias/Accuracy | ±14% | ±12% |
| Matrix Effect | -52% to +33% | Not specified |
| Recovery | 35% to 90% | Not specified |
| Reference | [14] | [15] |
Table 2: Stability of Benzodiazepines in Whole Blood Under Different Storage Conditions
| Compound | Storage Condition | Concentration Loss (after 1 year) |
| Clonazepam, Midazolam, Flunitrazepam, Oxazepam | Room Temperature | 70-100% |
| 4°C | 50-100% | |
| -20°C | 10-20% | |
| -80°C | 5-12% (at low concentrations) | |
| Reference | [11] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect (Post-Extraction Spike Method)
Objective: To evaluate the effect of matrix components on the ionization of the analyte.
Materials:
-
Blank biological matrix (e.g., blood, urine) from at least six different sources.
-
Analyte and internal standard (IS) stock solutions.
-
LC-MS grade solvents.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and IS into the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. In the final step, spike the dried extract with the analyte and IS to the same concentration as in Set A before reconstitution.
-
Set C (Blank Matrix): Process blank matrix samples without adding the analyte or IS to check for interferences.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Effect: IS-Normalized ME (%) = ((Peak Area of Analyte in Set B / Peak Area of IS in Set B) / (Peak Area of Analyte in Set A / Peak Area of IS in Set A)) * 100
-
The relative standard deviation (RSD) of the matrix effect across the different sources should be ≤15%.
Protocol 2: Assessment of Freeze-Thaw Stability
Objective: To determine the stability of the analyte in a biological matrix after repeated freeze-thaw cycles.
Materials:
-
Blank biological matrix.
-
Analyte stock solution.
-
Quality control (QC) samples at low and high concentrations.
Procedure:
-
Prepare at least five aliquots of low and high QC samples.
-
Analyze one set of fresh (non-frozen) QC samples (Time 0).
-
Store the remaining aliquots at -20°C or -80°C for at least 24 hours.
-
Cycle 1: Thaw the samples completely at room temperature. Once thawed, refreeze them at -20°C or -80°C for at least 12 hours.
-
After the first freeze-thaw cycle, remove one set of QC samples, process, and analyze them.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3-5 cycles).
-
Data Analysis: Compare the mean concentration of the analyte in the thawed samples to the mean concentration of the fresh (Time 0) samples. The deviation should typically be within ±15%.
Visualizations
Caption: Benzodiazepine action on the GABA-A receptor.
Caption: General workflow for analytical method validation.
References
- 1. wsp.wa.gov [wsp.wa.gov]
- 2. zefsci.com [zefsci.com]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lctsbible.com [lctsbible.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. The Development and Validation of a Novel Designer Benzodiazepines Panel by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 10. scribd.com [scribd.com]
- 11. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing cross-contamination in Desalkylquazepam synthesis
Welcome to the Technical Support Center for Desalkylquazepam Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing cross-contamination during the synthesis of this compound. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity and purity of your synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is cross-contamination in the context of this compound synthesis?
A1: Cross-contamination is the unintentional transfer of a substance or microorganism from one product or process to another, which can compromise the purity and safety of the final this compound product.[1][2] Contaminants can include residues from previous batches, cleaning agents, personnel-borne materials, and airborne particles.[1][3]
Q2: Why is preventing cross-contamination critical in this compound synthesis?
A2: Preventing cross-contamination is crucial to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4][5] Contaminated this compound can lead to adverse patient reactions, unexpected side effects, and product recalls, which can have significant reputational and financial consequences.[1] Regulatory bodies require strict adherence to Current Good Manufacturing Practices (CGMP) to prevent such occurrences.[5][6]
Q3: What are the primary sources of cross-contamination in a laboratory or manufacturing setting?
A3: The main sources of cross-contamination include:
-
Inadequate equipment cleaning: Residues of previously synthesized compounds or cleaning agents can remain on equipment surfaces.[1][3]
-
Personnel: Operators can carry contaminants on their clothing, gloves, or skin.[1][2][7]
-
Airborne particles: Dust, microorganisms, and aerosols can travel between different production areas.[2][3]
-
Raw materials: Contaminated starting materials or reagents can introduce impurities.
-
Facility design: Poorly designed facilities with inadequate segregation of production areas can increase the risk of cross-contamination.[2][8]
Q4: What are the regulatory requirements for cleaning validation?
A4: Regulatory agencies like the FDA and EMA mandate robust cleaning validation programs.[6][9] These programs require documented evidence that an approved cleaning procedure consistently removes product residues, detergents, and microbial contaminants to a predetermined acceptable level.[3][4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential cross-contamination issues during this compound synthesis.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram (e.g., HPLC, GC-MS) | 1. Residual material from a previous synthesis run. 2. Contamination from cleaning agents. 3. Degradation of this compound or related intermediates. | 1. Review and reinforce cleaning procedures. Perform a cleaning validation/verification. 2. Verify the complete removal of cleaning agents. Use analytical methods to test for detergent residues. 3. Investigate the stability of the compound under the current process conditions. |
| Batch-to-batch inconsistency in purity | 1. Inconsistent cleaning of shared equipment. 2. Variation in the quality of raw materials. 3. Operator error or procedural drift. | 1. Implement and strictly follow a validated cleaning protocol for all shared equipment.[4] 2. Qualify vendors and test incoming raw materials for purity. 3. Provide regular training for all personnel on standard operating procedures (SOPs).[2][9] |
| Visible residue on equipment after cleaning | 1. Ineffective cleaning procedure. 2. Poorly soluble residues. 3. Inappropriate cleaning agent. | 1. Re-evaluate and optimize the cleaning procedure (e.g., increase cleaning time, temperature, or cleaning agent concentration). 2. Identify the nature of the residue and select a more appropriate solvent or cleaning agent. 3. Ensure the chosen cleaning agent is effective against this compound and its precursors and is easily removable.[3] |
| Microbial contamination | 1. Inadequate sanitation of equipment and facilities. 2. Contaminated water or air supply. 3. Poor personnel hygiene. | 1. Implement a robust sanitation program with validated disinfectants. 2. Regularly monitor and maintain water purification and HVAC systems.[2] 3. Enforce strict gowning procedures and hygiene protocols for all personnel entering the synthesis area.[1] |
Experimental Protocols
Protocol 1: Swab Sampling for Cleaning Verification
Objective: To verify the removal of this compound residues from a reaction vessel surface.
Materials:
-
Sterile swabs of a material compatible with the chosen analytical method (e.g., low TOC polyester).
-
Wetting solvent (e.g., methanol, acetonitrile), demonstrated to be effective for this compound.
-
Sterile vials with caps.
-
Template for defining the sampling area (e.g., 10 cm x 10 cm).
Methodology:
-
Define the critical areas of the equipment to be sampled, particularly those that are difficult to clean.[3]
-
Moisten a sterile swab with the wetting solvent.
-
Using a template, swab a defined area (e.g., 100 cm²) of the equipment surface.
-
Swab the area with firm, even strokes, first horizontally and then vertically, to ensure complete coverage.
-
Place the swab head into a sterile vial.
-
Extract the residue from the swab by adding a known volume of solvent to the vial and agitating (e.g., vortexing).
-
Analyze the resulting solution using a validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the amount of this compound residue.[10]
Protocol 2: Rinse Sampling for Cleaning Verification
Objective: To verify the cleanliness of equipment with surfaces that are difficult to access directly, such as piping or enclosed systems.[10]
Materials:
-
A suitable solvent (e.g., purified water, methanol) in a known volume.
-
A sterile collection vessel.
Methodology:
-
Introduce a known volume of the rinse solvent into the cleaned equipment.
-
Ensure the solvent comes into contact with all relevant surfaces by recirculating or agitating for a defined period.[10]
-
Collect a representative sample of the rinse solvent in a sterile collection vessel.
-
Analyze the rinse sample using a validated analytical method (e.g., HPLC-UV, LC-MS, TOC analysis) to determine the concentration of any residual this compound or cleaning agents.[10]
Acceptance Criteria for Cleaning Validation
The following table provides generally accepted limits for residue in the subsequent product.
| Criteria | Acceptance Limit | Reference |
| Visual Inspection | No visible residue. | [6] |
| Active Residue Limit (in subsequent product) | Not more than 10 ppm of the previous product. | [6][10] |
| Therapeutic Dose Carryover | No more than 0.1% of the normal therapeutic dose of this compound in the maximum daily dose of the next product. | [6] |
| Cleaning Agent Residue | Limits should be based on the toxicity of the cleaning agent. A common limit is 10 ppm. | [10] |
Visualizations
Cross-Contamination Prevention Workflow
Caption: Workflow for preventing cross-contamination in this compound synthesis.
Troubleshooting Logic for Unexpected Chromatographic Peaks
Caption: Decision tree for troubleshooting unexpected peaks in analytical results.
References
- 1. How to Prevent Cross-Contamination in Pharmaceutical Manufacturing | Dycem [dycem.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. Cleaning Validation of Manufacturing Equipment | Pharmaguideline [pharmaguideline.com]
- 4. gmpsop.com [gmpsop.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. safetyculture.com [safetyculture.com]
- 7. golighthouse.com [golighthouse.com]
- 8. Prevention of Cross- contamination in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 9. How to Prevent Cross-Contamination Fast - [pharmuni.com]
- 10. Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Desalkylquazepam
Welcome to the technical support center for the HPLC analysis of Desalkylquazepam. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry results in a trailing edge that is longer than the front edge. In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing peaks can compromise resolution between adjacent peaks and lead to inaccurate quantification.
Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to indicate significant tailing.
Q2: What are the most common causes of peak tailing for a basic compound like this compound in reverse-phase HPLC?
A2: For basic compounds such as this compound, the most frequent causes of peak tailing in reverse-phase HPLC include:
-
Secondary Silanol Interactions: Interaction between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of the analyte can lead to inconsistent ionization and peak distortion.
-
Insufficient Buffer Capacity: A buffer that is too weak may not effectively control the mobile phase pH, leading to peak shape issues.
-
Column Degradation: Loss of stationary phase or accumulation of contaminants on the column can create active sites that cause tailing.
-
Sample Overload: Injecting too much sample can saturate the column, resulting in poor peak shape.
-
Extra-Column Volume: Excessive tubing length or poorly made connections can cause band broadening and tailing.
Q3: What is the pKa of this compound and why is it important?
A3: The predicted pKa of this compound is 9.55. The pKa is a critical parameter in HPLC method development because it indicates the pH at which the compound is 50% ionized and 50% unionized. To achieve good peak shape and consistent retention for a basic compound, it is generally recommended to work at a mobile phase pH that is at least 2 pH units below the pKa. At a lower pH, the basic analyte will be consistently protonated, and interactions with silanol groups on the stationary phase will be minimized.
Troubleshooting Guides
This section provides detailed troubleshooting steps for common issues encountered during the HPLC analysis of this compound, with a focus on resolving peak tailing.
Issue 1: Significant Peak Tailing Observed for this compound
Possible Cause: Secondary interactions between the basic this compound molecule and acidic residual silanol groups on the C18 or C8 column packing material.
Troubleshooting Workflow:
A troubleshooting workflow for addressing peak tailing.
Detailed Methodologies:
Step 1: Evaluate and Adjust Mobile Phase pH
-
Rationale: At a mobile phase pH close to the pKa of this compound (9.55), the analyte can exist in both ionized and unionized forms, leading to peak distortion. Furthermore, at mid-range pH, residual silanols on the silica packing can be ionized and interact with the protonated basic analyte, causing tailing. By lowering the pH, the silanol groups are protonated and less likely to interact, and the analyte is consistently in its protonated form.
-
Experimental Protocol:
-
Prepare a mobile phase with a pH of 3.0. A common choice is a phosphate or acetate buffer.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject a standard solution of this compound.
-
Compare the peak shape and tailing factor to the previous analysis.
-
Step 2: Assess and Increase Buffer Strength
-
Rationale: A low buffer concentration may not be sufficient to control the pH at the micro-environment of the stationary phase, leading to secondary interactions. Increasing the buffer concentration can help to mask the residual silanol groups and maintain a consistent pH.
-
Experimental Protocol:
-
If peak tailing is still observed at pH 3.0, increase the buffer concentration. For example, if you are using a 10 mM phosphate buffer, increase it to 25 mM or 50 mM.
-
Ensure the buffer is soluble in the mobile phase organic modifier to prevent precipitation.
-
Equilibrate the column and inject the standard as described in Step 1.
-
Step 3: Evaluate Column Chemistry
-
Rationale: Not all C18 columns are the same. Columns with high residual silanol activity are more prone to causing peak tailing for basic compounds. Modern, high-purity, end-capped silica columns (Type B) or columns with alternative chemistries can significantly improve peak shape.
-
Experimental Protocol:
-
If available, switch to a column known for good peak shape with basic analytes. Look for columns that are "end-capped" or have a "base-deactivated" stationary phase.
-
Equilibrate the new column with the optimized mobile phase from the previous steps.
-
Inject the this compound standard and evaluate the peak shape.
-
Step 4: Check for Column Contamination or Degradation
-
Rationale: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, especially when operating at the extremes of the pH range. This can expose more active silanol sites and lead to peak tailing.
-
Experimental Protocol:
-
If the column has been in use for a long time, or if the peak tailing has appeared suddenly, column contamination is a possibility.
-
Follow the column manufacturer's instructions for column washing. A general procedure for a reverse-phase column is to flush with a series of solvents of increasing and then decreasing polarity (e.g., water, methanol, acetonitrile, isopropanol, then back in reverse order).
-
If washing does not improve the peak shape, the column may be permanently damaged and require replacement.
-
Quantitative Data Summary:
| Parameter | Initial Condition (Example) | Recommended Change 1 | Recommended Change 2 | Recommended Change 3 |
| Mobile Phase pH | 7.0 | 3.0 | 3.0 | 3.0 |
| Buffer | 10 mM Phosphate | 10 mM Phosphate | 25-50 mM Phosphate | 25-50 mM Phosphate |
| Column Type | Standard C18 (Type A) | Standard C18 (Type A) | Standard C18 (Type A) | End-capped C18 (Type B) |
Issue 2: All Peaks in the Chromatogram are Tailing
Possible Cause: This is often indicative of a problem that occurs before the separation in the column, such as extra-column volume or a blockage.
Troubleshooting Workflow:
A workflow for troubleshooting system-wide peak tailing.
Detailed Methodologies:
Step 1: Inspect Connections and Tubing
-
Rationale: Poorly fitted connections or using tubing with an unnecessarily large internal diameter can create dead volumes where the sample can diffuse, leading to band broadening and tailing for all peaks.
-
Experimental Protocol:
-
Ensure all fittings between the injector, column, and detector are properly tightened.
-
Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum.
-
Step 2: Check for a Partially Blocked Column Inlet Frit
-
Rationale: Particulate matter from the sample or mobile phase can accumulate on the inlet frit of the column, causing a distortion of the sample band as it enters the column. This will affect all peaks in the chromatogram.
-
Experimental Protocol:
-
Disconnect the column from the detector and reverse the direction of flow.
-
Flush the column to waste with the mobile phase at a low flow rate. This can sometimes dislodge particulates from the frit.
-
If back-flushing does not resolve the issue, the frit may need to be replaced (if the column design allows) or the entire column may need to be replaced.
-
Step 3: Evaluate the Sample Solvent
-
Rationale: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the initial band of analyte to spread on the column, leading to peak distortion.
-
Experimental Protocol:
-
Whenever possible, dissolve the this compound standard and samples in the initial mobile phase composition.
-
If a stronger solvent is required for solubility, inject the smallest possible volume.
-
General HPLC Method Parameters for Benzodiazepine Analysis (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 or C8, 150 x 4.6 mm, 5 µm (End-capped) |
| Mobile Phase | Acetonitrile:Methanol:Buffer (e.g., 30:10:60 v/v/v) |
| Buffer | 25 mM Ammonium Acetate or Potassium Phosphate, pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
This technical support guide provides a structured approach to troubleshooting peak tailing in the HPLC analysis of this compound. By systematically addressing potential issues related to the mobile phase, column, and HPLC system, researchers can achieve symmetrical peaks and ensure the accuracy and reliability of their results.
Validation & Comparative
A Comparative Pharmacological Guide: Desalkylquazepam vs. Diazepam
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activities of Desalkylquazepam and the well-established benzodiazepine, Diazepam. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of their respective pharmacological profiles.
It is important to note that this compound is a novel designer benzodiazepine and a metabolite of the hypnotic drug Quazepam.[1][2] As of late 2024, publicly available experimental data on its specific pharmacological activity is scarce.[1][3] Consequently, this guide provides a comprehensive, data-supported profile for Diazepam and contextualizes the anticipated pharmacology of this compound based on its structural class and data from its parent compound, Quazepam.
Mechanism of Action: GABA-A Receptor Modulation
Both Diazepam and, presumably, this compound belong to the benzodiazepine class of drugs, which act as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding with the endogenous neurotransmitter GABA, allows the influx of chloride ions into the neuron.[6] This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission.
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[5] This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site.[5] The potentiation of GABAergic neurotransmission results in the characteristic central nervous system (CNS) depressant effects of this drug class, including anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties.[4]
Caption: Signaling pathway of benzodiazepines at the GABA-A receptor.
Pharmacokinetic Profiles
Significant differences in the pharmacokinetic profiles of benzodiazepines dictate their clinical applications. Diazepam is characterized by a rapid onset and a long duration of action, attributable to its high lipid solubility and its metabolism into long-acting active metabolites.[7][8]
While direct pharmacokinetic data for this compound is unavailable, data from its parent compound, Quazepam, indicates that its N-desalkyl metabolite has a very long elimination half-life, suggesting that this compound is also a long-acting compound.[2][9]
Table 1: Comparative Pharmacokinetic Data
| Parameter | This compound (inferred from Quazepam metabolite data) | Diazepam |
| Absorption | Data not available. Parent drug Quazepam is rapidly absorbed.[2] | Rapidly and well absorbed orally. |
| Time to Peak Plasma | Data not available. Parent drug Quazepam: ~2 hours.[10] | Oral: 1-1.5 hours.[11] |
| Protein Binding | >95% (for parent drug and its metabolites).[10] | 98%.[7] |
| Metabolism | Parent drug Quazepam is metabolized by CYP3A4, CYP2C9, and CYP2C19.[10] | Hepatic, primarily by CYP2C19 and CYP3A4.[11] |
| Active Metabolites | Is an active metabolite of Quazepam (as N-desalkyl-2-oxoquazepam). | N-desmethyldiazepam (Nordiazepam), Temazepam, Oxazepam.[11] |
| Elimination Half-life | ~73 hours (as N-desalkyl-2-oxoquazepam).[2] | Parent drug: 20-50 hours.[8] N-desmethyldiazepam: up to 100 hours.[11] |
| Excretion | Primarily renal and fecal (as metabolites of Quazepam). | Primarily renal.[11] |
Receptor Binding Affinity
The affinity of a benzodiazepine for the GABA-A receptor complex, often expressed as the inhibition constant (Ki), is a key determinant of its potency. Diazepam is known to bind with high affinity to the benzodiazepine site on various GABA-A receptor subtypes.[4]
Experimental binding data for this compound is not currently available. However, studies on the related compound desalkylgidazepam (bromonordiazepam), an active metabolite of gidazepam, show it to have a very high affinity for the GABA-A receptor (Ki = 3.5 ± 0.2 nM), suggesting that desalkyl metabolites can be highly potent.[12] This may suggest a similar high affinity for this compound, though this remains to be experimentally verified.
Table 2: GABA-A Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue Source |
| This compound | Not Available | Not Available | Not Available | Not Available |
| Diazepam | GABA-A (non-specific) | ~7.7 (calculated) | [³H]-flumazenil | Recombinant human α1β2γ2 |
| GABA-A (non-specific) | Biphasic potentiation (nM and µM ranges) | Functional Assay | Recombinant α1β2γ2 |
In Vivo Pharmacological Activity
The anticonvulsant properties of benzodiazepines are well-established and are often evaluated in preclinical models such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure tests. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the PTZ model predicts activity against absence seizures.[13][14] Diazepam is potent in both models.
While no in vivo data for this compound has been published, its parent compound, Quazepam, demonstrates potent anticonvulsant activity.[15]
Table 3: Comparative In Vivo Anticonvulsant Efficacy
| Compound | Animal Model | Test | ED50 (mg/kg) |
| This compound | Not Available | Not Available | Not Available |
| Diazepam | Mouse | PTZ-induced seizures | 0.2 - 1.2 |
| Mouse | MES-induced seizures | 1.5 - 5 |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are overviews of the methodologies for key experiments.
Radioligand Binding Assay
This in vitro assay quantifies the affinity of a test compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffered sucrose solution. The homogenate is subjected to differential centrifugation to isolate the crude membrane fraction containing the GABA-A receptors.[16] The membranes are washed multiple times to remove endogenous GABA.[17]
-
Binding Assay: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radioligand that binds to the benzodiazepine site (e.g., [³H]-flumazenil) and varying concentrations of the unlabeled test compound (Diazepam or this compound).[18]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are washed to reduce non-specific binding.[16]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand for the receptor.[18]
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the effect of a compound on ion channel function in living cells.
Caption: Workflow for a whole-cell patch-clamp experiment.
Protocol:
-
Cell Preparation: HEK293 or other suitable cells are transfected to express specific GABA-A receptor subunit combinations, or primary neurons are cultured.[19]
-
Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).[20][21]
-
Baseline Measurement: The cell is voltage-clamped, and a low concentration of GABA is applied to evoke a consistent, measurable chloride current.[19]
-
Drug Application: The test compound is applied to the cell, typically by perfusing it into the recording chamber, followed by a co-application of the test compound and GABA.
-
Data Analysis: The amplitude of the GABA-evoked current in the presence of the test compound is compared to the baseline current. The degree of potentiation is quantified, and a concentration-response curve is generated to determine the compound's potency (EC₅₀).[19]
In Vivo Anticonvulsant Models
These models assess the efficacy of a compound in preventing seizures in rodents.
Caption: Workflow for in vivo anticonvulsant testing.
Protocol:
-
Animal Dosing: Groups of mice or rats are administered various doses of the test compound or a vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) routes.[22]
-
Seizure Induction:
-
Observation: The animals are observed for characteristic seizure endpoints. For the MES test, the endpoint is the tonic extension of the hindlimbs. For the PTZ test, it is typically generalized clonic seizures.[13][23]
-
Data Analysis: The percentage of animals protected from the seizure endpoint at each dose is recorded. This data is used to calculate the ED₅₀, the dose that protects 50% of the animals.[24]
Summary and Conclusion
Diazepam is a pharmacologically well-characterized benzodiazepine with a rapid onset of action and a long duration of effect, driven by its metabolism to the long-acting active metabolite, N-desmethyldiazepam. It functions as a potent, high-affinity positive allosteric modulator at GABA-A receptors, demonstrating broad efficacy in preclinical models of anxiety and seizures.
This compound, a metabolite of Quazepam and a novel designer benzodiazepine, currently lacks a detailed public pharmacological profile. Based on its chemical structure and the pharmacokinetic properties of its parent compound, it is predicted to be a long-acting positive allosteric modulator of GABA-A receptors. The high receptor affinity observed for other desalkyl benzodiazepine metabolites, such as desalkylgidazepam, suggests that this compound may also be a potent compound.
References
- 1. Monographs [cfsre.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugsandalcohol.ie [drugsandalcohol.ie]
- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genesispub.org [genesispub.org]
- 6. mdpi.com [mdpi.com]
- 7. downloads.asam.org [downloads.asam.org]
- 8. [Pharmacokinetic of benzodiazepines in old age] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple-dose quazepam kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Pharmacokinetics of closely related benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [bradscholars.brad.ac.uk]
- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 14. Reversal of experimentally induced seizure activity in mice by glibenclamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological studies with quazepam, a new benzodiazepine hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PDSP - GABA [kidbdev.med.unc.edu]
- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessment of Methods for the Intracellular Blockade of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Desalkylquazepam and Other New Psychoactive Benzodiazepines
A detailed guide for researchers, scientists, and drug development professionals.
Published: December 13, 2025
Introduction
The emergence of New Psychoactive Substances (NPS) presents a continuous challenge to public health and forensic science. Among these, designer benzodiazepines are a significant class of compounds, often synthesized to mimic the effects of medically prescribed benzodiazepines. This guide provides a comparative analysis of Desalkylquazepam, a novel NPS benzodiazepine, and its structurally similar counterparts: diclazepam, desalkylgidazepam, and phenazepam. Due to the limited availability of pharmacological data for this compound, this comparison primarily relies on data from its structural analogues to infer its potential properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available quantitative data, experimental methodologies, and relevant signaling pathways.
Pharmacological Profiles: A Comparative Overview
Benzodiazepines exert their effects by modulating the function of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They bind to a specific allosteric site on the receptor, enhancing the effect of GABA and leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. The potency and efficacy of these actions vary between different benzodiazepines.
As of this report, there is no published pharmacological data available for this compound. Therefore, its properties are inferred from structurally related NPS benzodiazepines.
Quantitative Comparison of Pharmacological Data
The following tables summarize the available quantitative data for diclazepam, desalkylgidazepam, and phenazepam. It is crucial to note that some of the data, particularly binding affinities, are predicted values from computational models and should be interpreted with caution.
| Compound | GABAa Receptor Binding Affinity (Ki) | Data Type | Reference |
| Diclazepam | Predicted log(1/IC50) = 9.16 | Predicted (QSAR Model) | [2][3] |
| Desalkylgidazepam | Predicted log(1/IC50) = 8.88 | Predicted (QSAR Model) | [2] |
| Phenazepam | Not Available | - |
Table 1: Comparative GABAa Receptor Binding Affinities. The binding affinities are presented as the logarithm of the reciprocal of the half-maximal inhibitory concentration (IC50), a common metric in QSAR studies. Higher values indicate a higher predicted binding affinity.
| Compound | GABAa Receptor Functional Potency (EC50) | Experimental Model | Reference |
| Diclazepam | Not Available | - | |
| Desalkylgidazepam | Not Available | - | |
| Phenazepam | 6.1 ± 0.8 nM | Whole-cell patch clamp on rat Purkinje neurons | [4] |
| 3-Hydroxyphenazepam (active metabolite) | 10.3 ± 1.4 nM | Whole-cell patch clamp on rat Purkinje neurons | [4] |
| Diazepam (for comparison) | 13.5 ± 1.9 nM | Whole-cell patch clamp on rat Purkinje neurons | [4] |
Table 2: Comparative GABAa Receptor Functional Potencies. The EC50 value represents the concentration of the compound that produces 50% of its maximal effect in potentiating GABA-activated currents. Lower values indicate higher potency.
Metabolic Pathways
The metabolism of benzodiazepines is a critical factor influencing their duration of action and the potential for drug-drug interactions. Metabolism primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, followed by glucuronidation.
| Compound | Primary Metabolizing Enzymes | Major Metabolites | Reference |
| Diclazepam | CYP3A4 (predicted) | Delorazepam, Lorazepam, Lormetazepam | [5] |
| Desalkylgidazepam | Not fully characterized | Hydroxylated and glucuronidated metabolites | [6] |
| Phenazepam | CYP3A4 | 3-Hydroxyphenazepam | [7][8][9] |
| This compound | Not studied | Not known |
Table 3: Comparative Metabolism of NPS Benzodiazepines.
Signaling Pathways and Experimental Workflows
GABAa Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of GABAa receptor modulation by benzodiazepines.
Caption: GABAa receptor modulation by benzodiazepines.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines a typical workflow for determining the binding affinity of a compound to the GABAa receptor using a radioligand displacement assay.
Caption: Workflow for a radioligand binding assay.
Experimental Workflow: Whole-Cell Patch Clamp Electrophysiology
This diagram illustrates the workflow for assessing the functional potency of a benzodiazepine on GABAa receptors using the whole-cell patch-clamp technique.
Caption: Workflow for a whole-cell patch clamp experiment.
Detailed Experimental Protocols
Radioligand Binding Assay for GABAa Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABAa receptor.
Materials:
-
Rat brain tissue (cortex or whole brain minus cerebellum)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]Flunitrazepam (specific activity ~80 Ci/mmol)
-
Non-specific binding control: Diazepam (10 µM final concentration)
-
Test compound at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Repeat the wash step three times. Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]Flunitrazepam (to a final concentration of ~1 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]Flunitrazepam, and 50 µL of Diazepam (10 µM final).
-
Displacement: 50 µL of membrane preparation, 50 µL of [³H]Flunitrazepam, and 50 µL of the test compound at various concentrations.
-
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch Clamp Electrophysiology
Objective: To determine the functional potency (EC50) of a test compound in modulating GABA-evoked currents.
Materials:
-
Cultured cells expressing GABAa receptors (e.g., primary neurons or HEK293 cells transfected with GABAa receptor subunits).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).
-
GABA stock solution.
-
Test compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
-
Perfusion system.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Recording: Place a coverslip in the recording chamber and perfuse with external solution. Obtain a whole-cell patch-clamp recording from a single cell. Clamp the cell at a holding potential of -60 mV.
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) for a short duration to elicit a stable baseline current.
-
Co-application: Co-apply the same concentration of GABA with increasing concentrations of the test compound.
-
Data Acquisition: Record the GABA-evoked currents in the absence and presence of the test compound.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents. Normalize the potentiation by the test compound to the baseline GABA current. Plot the percentage potentiation against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value.
In Vitro Metabolism using Human Liver Microsomes
Objective: To identify the major metabolites of a test compound and the primary CYP enzymes involved in its metabolism.
Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Test compound.
-
Specific CYP inhibitors (e.g., ketoconazole for CYP3A4).
-
Acetonitrile (for quenching the reaction).
-
LC-MS/MS system.
Procedure:
-
Incubation: In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in phosphate buffer at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to precipitate the proteins. Collect the supernatant for analysis.
-
Inhibitor Studies: To identify the specific CYP enzymes involved, repeat the incubation in the presence of selective CYP inhibitors.
-
LC-MS/MS Analysis: Analyze the supernatant using an LC-MS/MS system to identify and quantify the parent compound and its metabolites.
Conclusion
This comparative guide provides a summary of the currently available information on this compound and its structurally related NPS benzodiazepines. The lack of experimental data for this compound underscores the urgent need for further research to understand its pharmacological and toxicological profile. The data presented for its analogues—diclazepam, desalkylgidazepam, and phenazepam—reveal significant variations in potency and metabolism, highlighting the unpredictable nature of NPS. The provided experimental protocols offer a framework for researchers to conduct further studies to fill the existing knowledge gaps and better assess the potential risks associated with these emerging substances. It is imperative for the scientific community to continue monitoring and characterizing new benzodiazepine derivatives to inform public health and safety measures.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines | springermedizin.de [springermedizin.de]
- 3. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of GABAA receptor-mediated currents by phenazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the human metabolism and in silico receptor activity of gidazepam and desalkylgidazepam | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. Which cytochrome P450 metabolizes phenazepam? Step by step in silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Which cytochrome P450 metabolizes phenazepam? Step by step in silico, in vitro, and in vivo studies [publications.hse.ru]
The Enigma of Desalkylquazepam: A Comparative Guide to Its Predicted Cross-reactivity in Benzodiazepine Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to clinical and forensic toxicology. Desalkylquazepam, a metabolite of the prescribed benzodiazepine quazepam and a recently identified novel designer benzodiazepine, is one such compound shrouded in analytical ambiguity. As of late 2025, specific quantitative data on the cross-reactivity of this compound in commercially available benzodiazepine immunoassays remains unpublished in peer-reviewed literature. This guide provides a comparative framework to anticipate its detectability, summarizes the performance of common immunoassays with structurally related compounds, and offers a detailed protocol for in-house validation.
The Challenge of Detecting Novel Benzodiazepines
Benzodiazepine immunoassays are a primary screening tool for detecting this class of drugs in urine. However, their efficacy is dependent on the antibody's ability to recognize and bind to the specific drug or its metabolites. The structural diversity of benzodiazepines, particularly the emergence of designer analogues, often leads to variable and unpredictable cross-reactivity. This can result in false-negative results, posing a significant risk in clinical and forensic settings.
This compound, with its distinct chemical structure, is a prime example of a compound requiring thorough analytical validation. A monograph published in August 2024 highlighted its recent identification and the current void in pharmacological and toxicological data, which extends to its immunoassay reactivity.[1][2]
Comparative Cross-reactivity of Structurally Similar Benzodiazepines
In the absence of direct data for this compound, an inferential approach based on the cross-reactivity of structurally similar benzodiazepines can provide valuable insights. The following table summarizes the performance of various common immunoassays with other novel benzodiazepines. It is crucial to note that even minor structural modifications can significantly alter cross-reactivity.
| Benzodiazepine | Immunoassay Platform | Calibrator | Cutoff (ng/mL) | Cross-Reactivity (%) |
| Flubromazepam | EMIT® II Plus | Nordiazepam | 200 | High (qualitative)[3] |
| Diclazepam | ARK™ HS Benzodiazepine II | Nordiazepam | 200 | High (qualitative)[3] |
| Phenazepam | CEDIA, EMIT II Plus, HEIA, KIMS II | Oxazepam/Nordiazepam | 200 | Generally High[4] |
| Etizolam | CEDIA, EMIT II Plus, HEIA, KIMS II | Oxazepam/Nordiazepam | 200 | Variable, can be low[4][5] |
| Flubromazolam | CEDIA, EMIT II Plus, HEIA, KIMS II | Oxazepam/Nordiazepam | 200 | Generally High[4] |
Key Observations:
-
High Variability: Cross-reactivity is highly dependent on the specific immunoassay kit and the chemical structure of the benzodiazepine.[3][4][5]
-
Structural Influence: Benzodiazepines with structures more closely resembling the calibrator (often nordiazepam or oxazepam) tend to exhibit higher cross-reactivity.
-
Assay-Dependent Detection: Certain immunoassays, such as the KIMS II and CEDIA, which may include enzymatic hydrolysis, have demonstrated broader cross-reactivity for some designer benzodiazepines.[4]
Given that this compound is a metabolite of quazepam, its potential cross-reactivity with assays that detect the parent drug is a possibility, though not guaranteed. One study noted that quazepam itself was detectable by an EMIT® immunoassay, which suggests that its major metabolites might also show some reactivity.
Experimental Protocol for Determining this compound Cross-Reactivity
To definitively ascertain the cross-reactivity of this compound, in-house validation is essential. The following is a generalized protocol based on standard laboratory practices for evaluating immunoassay performance.
Objective: To determine the percent cross-reactivity of this compound in a specific benzodiazepine immunoassay.
Materials:
-
Certified reference material of this compound.
-
Drug-free human urine.
-
Benzodiazepine immunoassay kit (e.g., CEDIA, DRI, EMIT, KIMS).
-
Calibrators and controls provided with the immunoassay kit.
-
Precision pipettes and other standard laboratory equipment.
-
Automated clinical chemistry analyzer or microplate reader.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Preparation of Spiked Urine Samples: Serially dilute the stock solution with drug-free human urine to prepare a range of concentrations of this compound (e.g., 50, 100, 200, 500, 1000 ng/mL).
-
Immunoassay Analysis:
-
Follow the manufacturer's instructions for the specific benzodiazepine immunoassay kit.
-
Run the assay calibrators and controls to ensure the validity of the run.
-
Analyze the series of this compound-spiked urine samples.
-
-
Determination of the Lowest Concentration Yielding a Positive Result: Identify the lowest concentration of this compound that produces a result equivalent to or greater than the assay's cutoff calibrator (typically 200 ng/mL of nordiazepam or oxazepam).
-
Calculation of Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity:
% Cross-Reactivity = (Concentration of Calibrator at Cutoff / Lowest Concentration of this compound Giving a Positive Result) x 100
Visualizing the Workflow and Relationships
To better illustrate the processes and logical connections discussed, the following diagrams are provided.
Caption: Metabolic pathway of Quazepam to this compound and its interaction with immunoassays.
Caption: Workflow for determining the cross-reactivity of this compound.
Conclusion and Recommendations
The detection of this compound by benzodiazepine immunoassays is currently an unknown variable. Based on data from structurally similar novel benzodiazepines, it is plausible that some immunoassays may exhibit a degree of cross-reactivity, but this cannot be assumed. Laboratories tasked with the detection of benzodiazepines should be aware of the potential for false-negative results in cases of this compound use.
It is imperative for researchers and forensic toxicologists to:
-
Acknowledge the Data Gap: Recognize that there is no published data on the cross-reactivity of this compound in common benzodiazepine immunoassays.
-
Perform In-House Validation: Utilize the provided experimental protocol to determine the cross-reactivity of this compound for the specific immunoassay platforms used in their laboratory.
-
Employ Confirmatory Methods: Rely on more specific analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the definitive identification and quantification of this compound in biological specimens.
Until comprehensive studies on the cross-reactivity of this compound are published, a cautious and evidence-based approach is essential for accurate and reliable toxicological analysis.
References
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. Monographs [cfsre.org]
- 3. Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detectability of designer benzodiazepines in CEDIA, EMIT II Plus, HEIA, and KIMS II immunochemical screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Quantitative Methods for Desalkylquazepam in Serum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated quantitative methods for the determination of Desalkylquazepam, a novel designer benzodiazepine, in human serum. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting and implementing appropriate analytical methodologies. The primary methods discussed are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS).
Method Comparison
LC-MS/MS is the most frequently employed technique for the quantification of benzodiazepines in biological matrices due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. GC-MS is a viable alternative, though it may require derivatization for some benzodiazepines and can be susceptible to thermal degradation of the analyte.
Quantitative Performance Data
The following table summarizes typical performance characteristics for the quantitative analysis of benzodiazepines in serum, which are expected to be achievable for this compound.
| Parameter | LC-MS/MS | GC-MS |
| Linearity (ng/mL) | 1 - 500 | 50 - 2000[1] |
| Limit of Detection (LOD) (ng/mL) | 0.5 | Statistically calculated from calibration curve[1] |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | Statistically calculated from calibration curve[1] |
| Accuracy (% Bias) | ±12% | < 8.5%[1] |
| Precision (% RSD) | Intra-day: 3-20%, Inter-day: 4-21% | < 11.1%[1] |
| Recovery (%) | 35 - 90 | > 74%[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar designer benzodiazepines and can be adapted for this compound.
LC-MS/MS Method
1. Sample Preparation: Solid Phase Extraction (SPE) [2]
-
To 0.5 mL of serum, add an appropriate internal standard.
-
Add 1 mL of acetate buffer (pH 4.5) and vortex for 30 seconds.
-
Centrifuge at 3,000 rpm for 10 minutes.
-
Load the supernatant onto a C18 SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water followed by 3 mL of 5% acetonitrile in acetate buffer (pH 4.5).
-
Dry the cartridge for 15 minutes under vacuum.
-
Elute the analyte with 2 mL of ethyl acetate:ammonium hydroxide (98:2, v/v).
-
Evaporate the eluate to dryness and reconstitute in mobile phase for injection.
2. Liquid Chromatography Parameters [3]
-
Column: C18 reverse-phase column (e.g., 3.0 mm x 50 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.7 mL/min.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Parameters [3]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized for the specific instrument, including gas temperature, gas flow, nebulizer pressure, and capillary voltage.
-
MRM Transitions: Specific precursor and product ions for this compound and the internal standard would need to be determined by direct infusion.
GC-MS Method
1. Sample Preparation: Liquid-Liquid Extraction (LLE) [1]
-
To 1 mL of serum, add an appropriate internal standard.
-
Adjust the pH to 9 with a suitable buffer.
-
Add 5 mL of an extraction solvent (e.g., chloroform).
-
Vortex for 10 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Derivatize the residue if necessary (e.g., silylation).
-
Reconstitute in a suitable solvent for injection.
2. Gas Chromatography Parameters
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Inlet Temperature: Optimized to ensure volatilization without thermal degradation.
-
Oven Temperature Program: A temperature ramp from a low starting temperature to a final temperature to ensure separation of the analyte from matrix components.
3. Mass Spectrometry Parameters
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) for quantitative analysis.
-
Ion Source Temperature: Typically 230 °C.
-
Quadrupole Temperature: Typically 150 °C.
-
Characteristic Ions: Specific ions for this compound would be selected for quantification and qualification.
Workflow and Process Visualization
The following diagrams illustrate the general workflows for quantitative bioanalytical method validation and a typical sample analysis process.
Caption: General workflow for bioanalytical method validation.
Caption: Typical workflow for serum sample analysis.
References
- 1. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
A Head-to-Head Comparison: Quazepam and its Primary Long-Acting Metabolite, Desalkylquazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the benzodiazepine hypnotic, Quazepam, and its principal active metabolite, N-desalkyl-2-oxoquazepam, hereafter referred to as Desalkylquazepam. This document synthesizes key pharmacodynamic and pharmacokinetic data to illuminate the distinct profiles of the parent compound and its long-acting metabolite.
Introduction to Quazepam and its Metabolism
Quazepam is a trifluoroethyl-substituted 1,4-benzodiazepine developed for the treatment of insomnia.[1][2] Like other benzodiazepines, it exerts its effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor.[3][4] Upon administration, Quazepam is extensively metabolized in the liver, yielding two major active metabolites: 2-oxoquazepam and this compound (N-desalkyl-2-oxoquazepam).[5][6][7] All three compounds exhibit central nervous system (CNS) depressant activity, but their distinct pharmacological and pharmacokinetic profiles are critical for understanding the overall clinical effects of Quazepam administration.[5][6] This guide focuses on the comparison between the parent drug, Quazepam, and its particularly long-lived and pharmacologically significant metabolite, this compound.
Metabolic Pathway
The metabolic conversion of Quazepam to its active metabolites is a key determinant of its therapeutic and side-effect profile. The parent drug undergoes biotransformation in the liver, leading to the formation of 2-oxoquazepam and this compound.
Caption: Metabolic conversion of Quazepam to its primary active metabolites.
Pharmacokinetic Profile: A Tale of Two Half-Lives
A primary distinction between Quazepam and this compound lies in their pharmacokinetic parameters, particularly their elimination half-lives. Quazepam is absorbed rapidly, but its effects are sustained and influenced by the accumulation of its metabolites.[5][8]
| Parameter | Quazepam | This compound | Reference(s) |
| Time to Peak (Tmax) | ~2 hours | Accumulates over days | [5][6][8] |
| Elimination Half-Life (T½) | ~39 - 41 hours | ~73 - 75 hours | [2][6][8] |
| Protein Binding | >95% | >95% | [5][6] |
| Steady State | Reached by day 7 | Reached by day 13 | [6][8] |
Key Observations:
-
Rapid Onset of Parent Drug: Quazepam's rapid absorption and peak plasma concentration contribute to its efficacy in inducing sleep.[5][7]
-
Prolonged Duration via Metabolite: this compound has an elimination half-life that is nearly double that of Quazepam.[6][8] This extended presence is responsible for the sustained effects and the minimal rebound insomnia observed upon discontinuation of Quazepam.[1][2] However, it is also the primary contributor to "carryover" effects such as next-day sedation.[2]
Pharmacodynamic Comparison: Receptor Selectivity
The most significant pharmacodynamic difference between Quazepam and this compound is their affinity for different subtypes of the benzodiazepine receptor.
Quazepam: Quazepam and its other primary metabolite, 2-oxoquazepam, are notable for their preferential binding affinity for the Type I benzodiazepine receptor (BZ1), which is comprised of the α1 subunit of the GABA-A receptor.[1][9][10] These BZ1 receptors are densely concentrated in brain regions that regulate sleep, which is believed to underlie Quazepam's potent hypnotic (sleep-inducing) effects with comparatively fewer anxiolytic or muscle-relaxant properties.[1][9]
This compound: In contrast, this compound (also known as N-desalkylflurazepam) is a non-selective agonist, binding with similar affinity to both Type I (BZ1) and Type II (BZ2) benzodiazepine receptors.[1] Type II receptors, which include α2, α3, and α5 subunits, are associated with the anxiolytic, amnesic, and muscle relaxant effects of benzodiazepines.[1]
This divergence in receptor selectivity means that upon initial administration of Quazepam, the primary effect is selective BZ1 agonism. With repeated dosing, the non-selective and long-acting this compound accumulates, contributing to a broader spectrum of benzodiazepine effects.
Caption: Differential binding affinity of Quazepam and this compound.
Summary of Comparative In Vivo Effects
| Effect | Quazepam (Parent Compound) | This compound (Metabolite) |
| Primary Action | Hypnotic (Sleep Induction) | Broad CNS Depression |
| Receptor Profile | BZ1 Selective | Non-selective (BZ1 & BZ2) |
| Onset | Rapid | Slow (Accumulates) |
| Duration | Long | Very Long |
| Clinical Contribution | Initial sleep induction | Sustained effect, daytime sedation, prevention of rebound insomnia |
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize compounds like Quazepam and this compound.
GABA-A Receptor Subtype Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for different GABA-A receptor subtypes.
-
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are transfected with the cDNAs for the desired α, β, and γ subunits of the GABA-A receptor (e.g., α1β3γ2 for BZ1, α2β3γ2 for a BZ2 type).
-
Membrane Preparation: Transfected cells are harvested, homogenized in a buffer (e.g., Tris-HCl), and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.
-
Radioligand Binding: Cell membranes are incubated with a specific concentration of a radioligand known to bind to the benzodiazepine site (e.g., [³H]flunitrazepam) and various concentrations of the unlabeled test compound (Quazepam or this compound).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
Human Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile (Tmax, T½, etc.) of the parent drug and its metabolites after oral administration.
-
Methodology:
-
Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects are typically screened to exclude those with hepatic or renal impairment.
-
Drug Administration: A single oral dose of Quazepam (e.g., 15 mg) is administered to the subjects.
-
Blood Sampling: Blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours).
-
Plasma Separation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalysis: Plasma concentrations of Quazepam and its metabolites (2-oxoquazepam, this compound) are quantified using a validated analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (T½).
-
Conclusion
The comparison between Quazepam and its metabolite this compound highlights a sophisticated pharmacological interaction. Quazepam acts as a relatively selective BZ1 agonist, initiating sleep, while its metabolic product, the non-selective and very long-acting this compound, accumulates to maintain the hypnotic effect, prevent rebound phenomena, and contribute to a broader, less selective benzodiazepine profile. This dynamic relationship, characterized by distinct pharmacokinetic and pharmacodynamic properties, is crucial for researchers in understanding the complete clinical picture of Quazepam therapy and for guiding the development of novel hypnotics with tailored receptor selectivity and metabolic profiles.
References
- 1. Quazepam - Wikipedia [en.wikipedia.org]
- 2. Quazepam. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Quazepam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. drugs.com [drugs.com]
- 6. Quazepam Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Multiple-dose quazepam kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative affinity of quazepam for type-1 benzodiazepine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preferential affinity of 3H-2-oxo-quazepam for type I benzodiazepine recognition sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Desalkylquazepam Receptor Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico methods for predicting the receptor binding affinity of Desalkylquazepam, a novel designer benzodiazepine. Due to its recent emergence, experimental pharmacological data for this compound is not yet available as of late 2024.[1][2] Therefore, this document focuses on established in silico approaches and experimental protocols applicable to benzodiazepines, offering a framework for future investigation of this compound and other novel psychoactive substances (NPS).
Comparison of In Silico and Experimental Binding Affinities of Common Benzodiazepines
To contextualize the potential binding affinity of this compound, this section presents a comparison of experimental and in silico predicted binding data for several well-characterized benzodiazepines that act on the γ-aminobutyric acid type A (GABA-A) receptor. These compounds are structurally or pharmacologically related to this compound.[1][2]
| Compound | Experimental Binding Affinity (Kᵢ in nM) | In Silico Method | Predicted Binding Affinity (Docking Score in kcal/mol) | Reference |
| Alprazolam | 2.8 | Molecular Docking | -8.9 | [3] |
| Bromazepam | 3.5 | Molecular Docking | -8.6 | [3] |
| Clonazepam | 1.5 | Molecular Docking | -8.7 | [3] |
| Diazepam | 4.3 | Molecular Docking | -8.5 | [3] |
| Lorazepam | 1.8 | Molecular Docking | -8.4 | [3] |
| Flurazepam | 2.5 | Molecular Docking | -8.0 | [3] |
Note: Lower Kᵢ and more negative docking scores generally indicate higher binding affinity. Direct comparison between experimental Kᵢ and docking scores is not straightforward, but both are used to rank the affinity of different compounds.
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor
Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a receptor.[4][5] The following is a generalized protocol for a competitive binding assay at the benzodiazepine site of the GABA-A receptor.[6][7][8]
Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.
Materials:
-
Receptor Source: Rat brain cortical membranes or cells expressing recombinant GABA-A receptors.[5][8]
-
Radioligand: Typically [³H]-Flumazenil or [³H]-Flunitrazepam, which bind with high affinity to the benzodiazepine site.[6][9]
-
Test Compound: this compound or other unlabeled benzodiazepines.
-
Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine like Diazepam or Clonazepam to determine non-specific binding.[8]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[8]
-
Instrumentation: Scintillation counter, vacuum filtration manifold.[7]
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in a sucrose buffer and perform differential centrifugation to isolate the membrane fraction containing the GABA-A receptors.[8] Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[7]
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or 30°C) for a predetermined time to allow the binding to reach equilibrium.[7][8]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.[7]
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.[7]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[7][8]
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
In Silico Prediction Methodologies
In silico methods provide a rapid and cost-effective means to predict the binding affinity of novel compounds before undertaking extensive experimental work.[3][10]
1. Molecular Docking:
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] The strength of the interaction is estimated using a scoring function, which provides a value (e.g., in kcal/mol) that can be used to rank potential ligands.[3] For benzodiazepines, docking studies are typically performed using a homology model or a crystal structure of the GABA-A receptor, with the binding site located at the interface between the α and γ subunits.[3][11]
2. Quantitative Structure-Activity Relationship (QSAR):
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[12] For benzodiazepines, a QSAR model can be developed using a dataset of compounds with known binding affinities to the GABA-A receptor.[12] This model can then be used to predict the binding affinity of new compounds like this compound based on their structural features.[12]
Visualizing the Workflow and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate the in silico prediction workflow and the GABA-A receptor signaling pathway.
Conclusion
While experimental data on the receptor binding affinity of this compound is currently lacking, in silico methods such as molecular docking and QSAR modeling provide valuable tools for its initial pharmacological characterization.[3][12] These computational approaches, when used in conjunction with the well-established radioligand binding assays, can guide further research and help to elucidate the potential psychoactive effects and risks associated with this and other emerging designer benzodiazepines. The provided protocols and workflows offer a comprehensive framework for researchers to begin the systematic investigation of this compound's interaction with the GABA-A receptor.
References
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. Monographs [cfsre.org]
- 3. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines | springermedizin.de [springermedizin.de]
A Comparative Guide to the Metabolism of Desalkylquazepam and Desalkylgidazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two designer benzodiazepines: Desalkylquazepam and Desalkylgidazepam. While experimental data for Desalkylgidazepam metabolism is available, information regarding the metabolic fate of this compound is limited. Therefore, this document presents the known metabolic pathways of Desalkylgidazepam and a putative metabolic pathway for this compound, inferred from the metabolism of structurally related benzodiazepines.
Executive Summary
Desalkylgidazepam is known to be metabolized in humans primarily through hydroxylation followed by O-glucuronidation. In contrast, there is a lack of direct experimental data on the metabolism of this compound. Based on the well-established metabolic pathways of similar benzodiazepines, it is proposed that this compound likely undergoes hydroxylation and subsequent glucuronidation. This guide details the experimental methods used to elucidate the metabolism of Desalkylgidazepam and provides a theoretical framework for the potential metabolism of this compound.
Data Presentation
Due to the absence of quantitative metabolic data for this compound, a direct comparative table with quantitative parameters cannot be provided at this time. The following table summarizes the known and putative metabolic pathways for both compounds.
| Feature | Desalkylgidazepam | This compound (Putative) |
| Parent Compound | 7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepine-2-thione |
| Primary Metabolic Pathway | Phase I: HydroxylationPhase II: O-Glucuronidation[1][2] | Phase I: HydroxylationPhase II: Glucuronidation |
| Key Metabolites | 3-hydroxy-desalkylgidazepam, O-glucuronide of 3-hydroxy-desalkylgidazepam[1][2] | Putative: Hydroxythis compound, Hydroxythis compound-glucuronide |
| Enzymes Involved (Putative) | Cytochrome P450 (CYP) enzymes for hydroxylation, UDP-glucuronosyltransferases (UGTs) for glucuronidation. | Cytochrome P450 (CYP) enzymes for hydroxylation, UDP-glucuronosyltransferases (UGTs) for glucuronidation. |
Metabolic Pathways
Desalkylgidazepam
The metabolism of Desalkylgidazepam has been investigated using human hepatocytes. The primary metabolic route involves two main steps:
-
Phase I Hydroxylation: The initial step is the addition of a hydroxyl group (-OH) to the molecule, primarily at the 3-position of the benzodiazepine ring, to form 3-hydroxy-desalkylgidazepam. This reaction is typically catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[1][2]
-
Phase II Glucuronidation: The hydroxylated metabolite then undergoes conjugation with glucuronic acid, a process known as O-glucuronidation. This results in the formation of a more water-soluble glucuronide conjugate, which can be more easily excreted from the body.[1][2]
References
Performance of different extraction techniques for Desalkylquazepam
A Comparative Guide to Extraction Techniques for Desalkylquazepam
For researchers and professionals in the fields of analytical chemistry and drug development, the efficient extraction of target compounds from complex matrices is a critical first step. This guide provides a comparative overview of various extraction techniques applicable to this compound, a novel designer benzodiazepine.[1][2][3] While specific performance data for this recently identified compound is limited, this guide draws upon established methodologies for the broader class of benzodiazepines to offer valuable insights.
Performance Comparison of Extraction Techniques
The selection of an appropriate extraction technique is pivotal for achieving high recovery, sensitivity, and sample throughput. Below is a summary of the performance of different extraction methods relevant to the analysis of benzodiazepines, which can serve as a baseline for developing protocols for this compound.
| Extraction Technique | Typical Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | 36 - 74% (classical)[4], 72.4 - 100.4% (LLE-LTP)[5] | 0.01 mg/L (for Desalkylgidazepam)[6] | Not consistently met for some benzodiazepines[6] | Simple, low cost | Can be labor-intensive, may form emulsions, lower recovery for some compounds[4] |
| Solid-Phase Extraction (SPE) | 57 - 94%[4] | Not specified | Not specified | High recovery and clean extracts, amenable to automation[4][7][8] | Can be more expensive, requires method development |
| Supported Liquid Extraction (SLE) | >75% for many benzodiazepines[9] | Not specified | Not specified | High throughput, avoids emulsion formation, good recovery[5][10] | Cost of consumables |
| Ultrasound-Assisted Extraction (UAE) | 71 - 102% (UA-DLLME)[11] | 1 - 3 ng/mL (UA-LDS-DLLME for designer benzodiazepines)[12] | 4.0 - 14.8 ng/mL (UA-DLLME)[11] | Rapid, efficient, reduced solvent consumption[5] | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | 89.8 - 102.1%[13] | 0.003 - 0.025 ng/mg (in hair)[14] | 0.01 - 0.03 µg/g (in apples)[15] | Very fast, reduced solvent and energy use[16] | Requires microwave-transparent vessels, potential for thermal degradation |
| Supercritical Fluid Extraction (SFE) | 75 - 94% (from serum)[17] | Not specified | Not specified | Environmentally friendly (uses CO2), fast, pure extracts[18] | High initial equipment cost |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) adapted for benzodiazepine analysis.
Liquid-Liquid Extraction (LLE) for Benzodiazepines in Biological Matrices
This protocol is a general guideline and may require optimization for specific matrices and analytical instrumentation. A validation study for several designer benzodiazepines, including desalkylgidazepam, utilized a liquid-liquid extraction method.[6]
Materials:
-
Biological sample (e.g., blood, urine, liver homogenate)[6]
-
Internal Standard solution
-
Buffer solution (e.g., phosphate buffer)
-
Extraction solvent (e.g., a mixture of dichloromethane, isopropanol, and ethyl acetate)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent
-
LC-MS/MS system[6]
Procedure:
-
To a labeled centrifuge tube, add a specific volume of the biological sample.
-
Add the internal standard solution.
-
Add the buffer solution to adjust the pH.
-
Add the extraction solvent.
-
Vortex the mixture for a set time (e.g., 10-15 minutes) to ensure thorough mixing.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Benzodiazepines from Biological Specimens
This protocol is based on a general procedure for extracting benzodiazepines using SPE and may need to be adapted for this compound.[19]
Materials:
-
Biological specimen (e.g., blood, urine, tissue homogenate)[19]
-
Internal standard solution[19]
-
Sodium acetate buffer (e.g., 100 mM, pH 4.5)[19]
-
SPE cartridges (e.g., mixed-mode cation exchange)[7]
-
Wash solutions (e.g., pH 9.0 buffer, deionized water, hexane)[19]
-
Elution solvent (e.g., ethyl acetate:NH4OH 98:2)[19]
-
Centrifuge
-
Evaporator
-
Derivatizing agent (if required for GC-MS analysis, e.g., MTBSTFA)[19]
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: Pipette the specimen into a tube, add the internal standard, and dilute with sodium acetate buffer. Vortex and sonicate, then centrifuge.[19]
-
Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Decant the supernatant from the pre-treated sample onto the conditioned SPE column.[19]
-
Washing: Wash the column with the series of wash solutions to remove interferences. Dry the column thoroughly under nitrogen pressure.[19]
-
Elution: Elute the analytes with the elution solvent.[19]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness. If performing GC-MS, add a derivatizing agent and incubate.[19] For LC-MS, reconstitute in a suitable mobile phase.
Visualizing the Workflow
A clear understanding of the experimental process is essential. The following diagrams illustrate a general workflow for sample preparation and analysis.
Caption: General experimental workflow for this compound extraction and analysis.
Given that this compound is structurally similar to other benzodiazepines, it is expected to be active at the GABAA receptor, producing CNS depressant effects.[1][3]
Caption: Postulated signaling pathway for this compound.
References
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. This compound — NPS Discovery new drug monograph. - Drugs and Alcohol [drugsandalcohol.ie]
- 3. Monographs [cfsre.org]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Qualitative Method Validation of the Novel Designer Benzodiazepine Dru" by Genevieve Neuwirth [scholarscompass.vcu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Solid-phase extraction of 1,4-benzodiazepines from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. data.biotage.co.jp [data.biotage.co.jp]
- 11. A rapid ultrasound-assisted dispersive liquid-liquid microextraction followed by ultra-performance liquid chromatography for the simultaneous determination of seven benzodiazepines in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental design for optimization of microwave-assisted extraction of benzodiazepines in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. Supercritical fluid extraction of selected pharmaceuticals from water and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tsijournals.com [tsijournals.com]
- 19. nyc.gov [nyc.gov]
Inter-Laboratory Comparison of Desalkylquazepam Analytical Methods: A Guide for Researchers
Introduction
Desalkylquazepam is a novel designer benzodiazepine that has recently emerged on the illicit drug market, first detected in May 2024.[1][2] As a new psychoactive substance (NPS), the development of robust and reliable analytical methods for its detection and quantification is crucial for forensic toxicology, clinical chemistry, and drug development professionals. This guide provides a comparative overview of the primary analytical techniques used for the identification and quantification of benzodiazepines, offering a framework for the analysis of this compound in the absence of formal inter-laboratory comparison studies for this specific compound. The information presented is based on established methods for similar benzodiazepines and the initial analytical data reported for this compound.
Analytical Methodologies
The principal methods for the analysis of benzodiazepines in biological matrices are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Both techniques have been successfully applied to the analysis of a wide range of benzodiazepines and are the reference methods in forensic toxicology.[3] Initial identification of this compound was performed using both GC-MS and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), a high-resolution mass spectrometry technique.[1]
Data Presentation: A Comparative Framework
Due to the recent emergence of this compound, comprehensive inter-laboratory comparison data is not yet available. However, we can establish a comparative framework based on typical performance characteristics of validated methods for other benzodiazepines. The following table summarizes expected performance parameters for GC-MS and LC-MS/MS methods, which can serve as a benchmark for laboratories developing and validating methods for this compound.
Table 1: Comparison of Typical Performance Characteristics for Benzodiazepine Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (ng/mL) | 50 - 2000[4] | 1 - 500[5][6] |
| Limit of Detection (LOD) (ng/mL) | Dependent on derivatization and analyte | 0.2 - 0.5[5][6][7] |
| Limit of Quantification (LOQ) (ng/mL) | Dependent on derivatization and analyte | 0.5 - 1[5][6][7] |
| Intra-day Precision (%RSD) | < 3% - 6%[4] | 3% - 20%[5][6] |
| Inter-day Precision (%RSD) | Not specified in provided results | 4% - 21%[5][6] |
| Bias (%) | Not specified in provided results | ±12%[5][6] |
| Recovery (%) | > 73% (for metabolites)[4] | 35% - 90%[5][6] |
| Matrix Effects (%) | Less common, but can occur | -52% to +33%[5][6] |
Experimental Protocols
Detailed methodologies are critical for reproducibility and inter-laboratory comparison. Below are representative protocols for GC-MS and LC-MS/MS analysis of benzodiazepines, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a general method for the analysis of benzodiazepine metabolites and would require specific validation for this compound.
1. Sample Preparation (Urine)
-
Extraction: Solid-phase extraction (SPE) is a common technique for benzodiazepines.[4]
-
Derivatization: Benzodiazepines often require derivatization to improve their volatility and thermal stability for GC-MS analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) to form stable tert-butyldimethylsilyl (TBDMS) derivatives.[4]
2. GC-MS Instrumentation and Conditions
-
GC Column: A VF-5ms capillary column (30 m, 0.25 mm, 0.25 µm) or similar is suitable.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Oven Temperature Program:
-
Initial temperature: 60°C
-
Ramp: 10°C/min to 270°C[8]
-
-
Inlet and Transfer Line Temperature: 270°C.[8]
-
Injection Mode: Splitless.
-
MS Ionization: Electron Ionization (EI) at 70 eV.[8]
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the this compound derivative and an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is highly sensitive and specific and generally does not require derivatization.[3]
1. Sample Preparation (Blood/Plasma)
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used.[5][6] For initial screening of this compound, a simple dilution in mobile phase was also reported.[1]
2. LC-MS/MS Instrumentation and Conditions
-
LC Column: A C18 column is commonly used for benzodiazepine analysis.[5][6]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile[9]
-
-
Gradient Program:
-
Start at 15% B, increase to 20% B over 1.5 min.
-
Increase to 32% B by 10 min.
-
Increase to 100% B and hold for 2 min.
-
Return to initial conditions and re-equilibrate.[9]
-
-
Flow Rate: 0.7 mL/min.[9]
-
MS Ionization: Electrospray Ionization (ESI) in positive mode.[5][6]
-
MS Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-product ion transitions for this compound and an appropriate internal standard.
Visualizations
Workflow for Novel Psychoactive Substance Analysis
The following diagram illustrates a typical workflow for the analysis of a novel psychoactive substance like this compound in a forensic or research laboratory.
Caption: General workflow for the analysis of novel psychoactive substances.
Comparison of GC-MS and LC-MS/MS for Benzodiazepine Analysis
This diagram outlines the key differences and considerations when choosing between GC-MS and LC-MS/MS for the analysis of benzodiazepines such as this compound.
Caption: Key comparison points between GC-MS and LC-MS/MS for benzodiazepine analysis.
References
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. Monographs [cfsre.org]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 6. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a LC-MS/MS method for the detection of 38 benzodiazepines and 2 Z-drugs in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nist.gov [nist.gov]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Desalkylquazepam
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of desalkylquazepam, a novel designer benzodiazepine. Given its classification and potential as a controlled substance, adherence to strict disposal protocols is mandatory to prevent environmental contamination and potential misuse.
Regulatory Framework
The disposal of pharmaceutical waste, particularly substances with potential controlled status like this compound, is governed by multiple federal and state regulations. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for hazardous waste management, while the DEA regulates the disposal of controlled substances to prevent diversion.[1][2] It is imperative that all disposal activities comply with the regulations set forth by these agencies as well as any applicable state and local laws.[1]
Categorization of this compound Waste
Waste containing this compound can be categorized as follows:
-
Unused or Expired Product: Pure this compound or solutions of known concentrations that are no longer needed or have passed their expiration date.
-
Contaminated Materials: Items such as personal protective equipment (PPE), empty vials, and other lab supplies that have come into direct contact with this compound.
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedures for the disposal of this compound. It is crucial to consult with your institution's Environmental Health & Safety (EH&S) department, as they will have specific procedures and will arrange for proper disposal.[3]
1. Initial Assessment and Segregation:
-
Identify: Clearly identify all waste containing this compound.
-
Segregate: Keep this compound waste separate from other chemical and non-hazardous waste streams. Use clearly labeled, leak-proof, and secure containers. For different types of pharmaceutical waste, color-coded containers are often used: black for RCRA hazardous waste and blue or white for non-RCRA pharmaceutical waste.
2. Contact Environmental Health & Safety (EH&S):
-
Notification: It is the responsibility of the individual who orders and receives controlled substances to notify the EH&S department about the waste.[3]
-
Guidance: Your EH&S department will provide specific instructions and arrange for the collection and disposal of the controlled substance waste.[3]
3. On-Site Management (Prior to EH&S Pickup):
-
Secure Storage: Store the segregated waste in a secure, designated area with restricted access to prevent unauthorized access or diversion.
-
Record Keeping: Maintain a detailed log of all this compound waste. This log should include the substance name, quantity, date of disposal request, and the names of the individuals involved in the process. For on-site destruction of controlled substances, two authorized employees must witness the entire process and sign the destruction log.[4]
4. Approved Disposal Methods (Managed by EH&S or a Licensed Contractor):
-
Incineration: This is the preferred and most effective method for destroying controlled substances, as it renders them non-retrievable.[5][6] The EPA and DEA recommend incineration for pharmaceutical waste from take-back events.[7]
-
Chemical Deactivation: In some cases, especially for smaller quantities, chemical deactivation methods may be used. These methods use a chemical solution to neutralize the active ingredients, rendering the substance inert and safe for disposal.[4][5] Products like Rx Destroyer are designed for this purpose and meet the DEA's "non-retrievable" standard.[8]
-
Reverse Distribution: For inventory of expired or unwanted controlled substances, a DEA-registered reverse distributor can be utilized.[6]
Important: It is strictly prohibited to dispose of controlled substances by flushing them down the drain or mixing them with regular trash.[2][3] This can lead to environmental contamination and is a violation of federal regulations.[9]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available due to its novelty, general principles of pharmaceutical waste management apply. The following table summarizes key quantitative aspects based on regulatory guidelines.
| Parameter | Guideline/Requirement | Source |
| Record Retention | Disposal logs must be kept for a minimum of two years. | [4] |
| Witness Requirement | On-site destruction requires two authorized employee witnesses. | [4] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The disposal process is a regulated procedure rather than an experimental one.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research or laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. actenviro.com [actenviro.com]
- 6. practicegreenhealth.org [practicegreenhealth.org]
- 7. epa.gov [epa.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Logistics for Handling Desalkylquazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Desalkylquazepam. Given that this compound is a novel designer benzodiazepine with limited specific safety data, this document establishes a baseline of essential precautions based on guidelines for handling hazardous chemicals and other benzodiazepines.[1] These protocols are designed to foster a culture of safety and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicological data for this compound, a cautious approach to PPE is mandatory. The following table outlines the recommended PPE for various handling scenarios.
| Situation | Required Personal Protective Equipment | Rationale |
| Handling Solids (weighing, preparing solutions) | - Gloves: Two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[2][3] - Gown: Disposable, low-permeability gown with tight-fitting cuffs.[3] - Eye Protection: Safety glasses with side shields or splash goggles.[4][5] - Respiratory Protection: Use within a certified chemical fume hood or a biological safety cabinet.[5] If not feasible, a NIOSH-approved respirator appropriate for the potential exposure should be used. | To prevent dermal absorption and inhalation of the powdered substance.[2][5] Double gloving provides an additional layer of protection.[3] |
| Handling Solutions | - Gloves: Chemical-resistant gloves.[5] - Gown: Laboratory coat or disposable gown. - Eye Protection: Safety glasses with side shields or splash goggles.[4][5] | To protect against accidental splashes and skin contact. |
| Spill Cleanup | - Gloves: Two pairs of heavy-duty, chemical-resistant gloves. - Gown: Chemical-resistant disposable gown. - Eye Protection: Splash goggles and a face shield.[2][4] - Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges. - Footwear: Chemical-resistant shoe covers or boots.[4] | To ensure maximum protection during emergency response to a spill. |
| Waste Disposal | - Gloves: Chemical-resistant gloves.[5] - Gown: Laboratory coat or disposable gown. - Eye Protection: Safety glasses with side shields. | To protect against contact with contaminated waste materials. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is critical to safely handle this compound. The following workflow outlines the key stages from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
